Gsk983
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
827591-02-6 |
|---|---|
Molecular Formula |
C18H16ClN3O |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3O/c19-11-7-8-14-13(10-11)12-4-3-6-15(17(12)21-14)22-18(23)16-5-1-2-9-20-16/h1-2,5,7-10,15,21H,3-4,6H2,(H,22,23)/t15-/m1/s1 |
InChI Key |
WJQBOBGVBBZLJU-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK983 N-((1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide |
Origin of Product |
United States |
Foundational & Exploratory
GSK3732394: A Tri-Specific Biologic Inhibitor of HIV-1 Entry
An In-depth Technical Guide on the Mechanism of Action in Viral Replication
Executive Summary
GSK3732394 is an investigational, long-acting antiretroviral biologic engineered to inhibit Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells.[1][2] This multi-specific protein leverages a novel, synergistic mechanism by simultaneously targeting three critical components of the viral entry process.[3] Comprising two distinct adnectins—one targeting the host cell's CD4 receptor and another targeting the viral glycoprotein 41 (gp41)—and an α-helical peptide inhibitor also aimed at gp41, GSK3732394 is designed for potent and broad-spectrum antiviral activity.[4] The molecule is also fused to human serum albumin (HSA) to extend its pharmacokinetic half-life, allowing for the potential of less frequent dosing.[3][5] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to GSK3732394, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Tri-Pronged Attack on HIV-1 Entry
GSK3732394 functions as an HIV-1 entry inhibitor with three independent but synergistic modes of action.[3] This multi-pronged approach is designed to create a high barrier to resistance and enhance antiviral potency.[4][5]
-
CD4 Receptor Binding: The anti-CD4 adnectin component of GSK3732394 binds to the CD4 receptor on the surface of susceptible host cells, such as T-helper cells.[4] This binding is the initial step in its mechanism and serves to anchor the molecule to the primary receptor for HIV-1.[6] By binding to CD4, GSK3732394 can sterically hinder the interaction between the viral envelope glycoprotein 120 (gp120) and the CD4 receptor, a crucial first step in viral attachment.[6]
-
Dual gp41 Inhibition: Following the attachment to the CD4 receptor, the subsequent conformational changes in the viral envelope protein bring the virus closer to the host cell membrane, exposing the gp41 fusion machinery. GSK3732394 positions its two anti-gp41 components to intercept this process:
-
Anti-gp41 Adnectin: This component targets a specific region on gp41, interfering with the conformational changes required for the fusion of the viral and cellular membranes.[4]
-
α-Helical Peptide Inhibitor: This peptide mimics a component of gp41's heptad repeat 2 (HR2) region, binding to the heptad repeat 1 (HR1) region of gp41.[4] This action prevents the formation of the six-helix bundle, a critical step for membrane fusion.[7]
-
The linkage of these three components creates a synergistic effect, leading to a significant increase in potency compared to the individual components alone.[4]
Quantitative Data Summary
The antiviral potency and binding affinity of GSK3732394 and its related constructs have been evaluated in various in vitro assays. The following tables summarize the key quantitative findings.
| Compound | Description | EC50 (nM) | Notes |
| GSK3732394 | Tri-specific molecule (anti-CD4 adnectin, anti-gp41 adnectin, anti-gp41 peptide) with HSA | 0.27 ± 0.17 | Final construct.[4] |
| C_41_P | Tri-specific molecule without HSA | 0.09 ± 0.01 | Demonstrates a ~3-fold increase in potency without the HSA component.[4] |
| Parameter | Value | Condition | Cell Line |
| CD4 Binding EC50 | 200 nM | In vitro binding assay | MT-2 cells |
| CD4 Receptor Occupancy at EC50 | ~0.2% | Antiviral activity assay | MT-2 cells |
| CD4 Receptor Occupancy at EC90 | ~1.5% | Antiviral activity assay | MT-2 cells |
| Cytotoxicity (CC50) | >2.9 µM | XTT method | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of GSK3732394.
Antiviral Activity Assay
-
Objective: To determine the 50% effective concentration (EC50) of GSK3732394 required to inhibit HIV-1 replication.
-
Cell Line: CEM-NKR-CCR5-Luc cells were utilized.
-
Virus: RepRLucNL virus was used for infection.
-
Procedure:
-
On the day of the assay, 5 x 10^6 cells were prepared per 96-well plate.
-
Cells were concentrated by low-speed centrifugation (1,000 rpm) and resuspended in 0.5 ml of selection medium.
-
HIV-1 was incubated with the cells at 37°C and 5% CO2 for 1 hour at a multiplicity of infection (MOI) ranging from 0.005 to 0.01.
-
The infection was carried out in the presence or absence of serial dilutions of the test compound.
-
The level of viral replication was quantified to determine the inhibitory effect of the compound.[4]
-
Cell Binding Assay
-
Objective: To measure the binding affinity of GSK3732394 to CD4 receptors on the cell surface.
-
Cell Line: MT-2 cells were used.
-
Procedure:
-
A dose-response curve for the binding of GSK3732394 to MT-2 cells was generated.
-
The concentration of GSK3732394 was plotted against the maximal binding activity to CD4.
-
The EC50 for cell binding was determined from this curve.[4]
-
Cytotoxicity Assay
-
Objective: To assess the cytotoxic or cytostatic effects of GSK3732394.
-
Method: The XTT [2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] method was employed.
-
Procedure:
-
Cells were incubated with various concentrations of GSK3732394.
-
The metabolic activity of the cells was measured, which is indicative of cell viability.
-
No cytotoxicity was observed up to the highest tested concentration of >2.9 μM.[4]
-
In Vivo Efficacy in Humanized Mouse Model
-
Objective: To evaluate the in vivo antiviral activity of GSK3732394.
-
Animal Model: Humanized mice were used.
-
Procedure:
Visualizations
Signaling and Interaction Pathways
Caption: Tri-specific mechanism of GSK3732394, inhibiting HIV-1 entry.
Experimental Workflow
Caption: Workflow for determining the in vitro antiviral activity of GSK3732394.
Logical Relationship of Synergistic Effects
Caption: Synergistic antiviral effects of GSK3732394's three components.
Clinical Development and Conclusion
A Phase 1, randomized, double-blind, placebo-controlled study (NCT03984812) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of GSK3732394 in healthy volunteers.[1][2] However, the study was terminated early as the pharmacokinetic and pharmacodynamic results, specifically a faster than expected clearance and lower than anticipated CD4 receptor occupancy, indicated that the maximum planned doses would not achieve the desired therapeutic profile.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 1 randomized study of GSK3732394, an investigational long-acting biologic treatment regimen for HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK3732394: a Multi-specific Inhibitor of HIV Entry - TransCure bioServices [transcurebioservices.com]
- 4. GSK3732394: a Multi-specific Inhibitor of HIV Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Combinectin GSK3732394: A Long-Acting Inhibitor With Multiple Modes of Action [natap.org]
- 6. combinectin (GSK3732394) / ViiV Healthcare, GSK [delta.larvol.com]
- 7. natap.org [natap.org]
The Molecular Target of GSK983: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK983 is a potent small-molecule inhibitor with broad-spectrum antiviral and anti-proliferative activities. Initial investigations into its mechanism of action suggested an indirect effect through the induction of interferon-stimulated genes. However, subsequent definitive studies employing genome-wide screening technologies have unequivocally identified the molecular target of this compound as dihydroorotate dehydrogenase (DHODH) . This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, and its inhibition by this compound depletes the cellular pool of pyrimidines essential for DNA and RNA synthesis. This guide provides a comprehensive overview of the molecular target of this compound, including quantitative data on its activity, detailed experimental protocols for target validation, and a description of the relevant signaling pathways.
Molecular Target: Dihydroorotate Dehydrogenase (DHODH)
This compound is a competitive inhibitor of human DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[1][2] This mitochondrial inner membrane-associated flavoprotein catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[2][3] By inhibiting DHODH, this compound effectively blocks the synthesis of pyrimidines, leading to cell cycle arrest and the inhibition of viral replication, both of which are highly dependent on a steady supply of nucleotides.[1][2]
Quantitative Data on this compound Activity
The inhibitory activity of this compound against its molecular target, as well as its functional effects on viral replication and cell proliferation, have been quantified in several studies. The data is summarized in the tables below.
| Parameter | Value | Assay Condition | Reference |
| Ki (DHODH) | 403 nM | Recombinant human DHODH | [1] |
| Caption: Table 1. In vitro inhibitory activity of this compound against Dihydroorotate Dehydrogenase (DHODH). |
| Virus | Cell Line | EC50 | Reference |
| Adenovirus-5 | HFF | 21 nM | [4] |
| Polyoma virus SV40 | Vero | 7.5 nM | [4] |
| Human Papillomavirus (HPV) | - | 5-20 nM | [5] |
| Epstein-Barr virus (EBV) | - | 5-20 nM | [5] |
| Caption: Table 2. Antiviral activity of this compound. |
| Cell Line | Origin | IC50 / EC50 | Reference |
| K562 | Chronic Myelogenous Leukemia | 21 nM | [1] |
| IM9 (EBV-immortalized) | B-lymphoblast | 16 nM | [4] |
| B-LCL 5/2/1 (EBV-immortalized) | B-lymphoblast | 14 nM | [4] |
| MT4 (HTLV-1-immortalized) | T-cell leukemia | 7.5 nM | [4] |
| Caption: Table 3. Anti-proliferative activity of this compound against various cell lines. |
Experimental Protocols
The identification and validation of DHODH as the molecular target of this compound were accomplished through a series of rigorous experiments. The methodologies for these key experiments are detailed below.
Target Identification using Genome-Wide shRNA and CRISPR-Cas9 Screens
The definitive identification of DHODH as the target of this compound was achieved through parallel genome-wide short hairpin RNA (shRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 screens.[2][6] These powerful genetic screening techniques allow for the systematic interrogation of gene function in the context of drug treatment.
Methodology:
-
Library Transduction: A pooled library of lentiviral vectors, each encoding a specific shRNA or single-guide RNA (sgRNA) targeting a unique human gene, is transduced into a population of cells (e.g., K562 chronic myelogenous leukemia cells).
-
This compound Treatment: The transduced cell population is then treated with a sub-lethal concentration of this compound.
-
Selection and Sequencing: Over time, cells harboring shRNAs or sgRNAs that either enhance or suppress the cytotoxic effects of this compound will become enriched or depleted from the population, respectively. Genomic DNA is isolated from the surviving cells, and the shRNA/sgRNA sequences are amplified by PCR and identified by next-generation sequencing.
-
Data Analysis: The abundance of each shRNA/sgRNA in the treated population is compared to that in a control (vehicle-treated) population. Genes whose knockdown or knockout leads to increased sensitivity to this compound are identified as "sensitizing hits," while those that confer resistance are "resistance hits." In the case of this compound, knockdown of DHODH was a top sensitizing hit, strongly indicating it as the direct target.[2]
Caption: Workflow for target identification of this compound using genome-wide screening.
In Vitro DHODH Enzymatic Assay
To confirm the direct inhibition of DHODH by this compound, an in vitro enzymatic assay using recombinant human DHODH is performed.[3][7] This assay measures the catalytic activity of the enzyme in the presence of varying concentrations of the inhibitor.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.
-
Enzyme and Inhibitor Incubation: Recombinant human DHODH is pre-incubated with varying concentrations of this compound.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrates: L-dihydroorotic acid and a co-substrate/electron acceptor system, such as coenzyme Q10 and 2,6-dichloroindophenol (DCIP).
-
Signal Detection: The reduction of DCIP, which is coupled to the oxidation of dihydroorotate, is monitored spectrophotometrically by the decrease in absorbance at 600-650 nm.
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration, and the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant) are determined by fitting the data to appropriate enzyme inhibition models.
Caption: Schematic of the in vitro DHODH enzymatic assay.
Cell Viability and Antiviral Assays
Cell-based assays are crucial for determining the functional consequences of DHODH inhibition by this compound. These assays measure the effect of the compound on cell proliferation and viral replication.
Methodology for Cell Viability Assay (MTS Assay):
-
Cell Plating: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement: After incubation (1-4 hours), the metabolically active cells reduce the MTS to a formazan product, which is quantified by measuring the absorbance at 490 nm.[1]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.
Methodology for Antiviral Assay (e.g., Adenovirus-5):
-
Cell Infection: Host cells (e.g., human foreskin fibroblasts, HFF) are infected with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After infection, the cells are treated with various concentrations of this compound.
-
Incubation: The infected and treated cells are incubated for a period sufficient for viral replication (e.g., 72 hours).
-
Quantification of Viral Replication: Viral replication is quantified by measuring a viral component, such as viral DNA, using quantitative PCR (qPCR).[1]
-
Data Analysis: The amount of viral DNA is normalized to that in untreated infected cells, and the EC50 value is calculated.
Signaling Pathway
This compound acts on the de novo pyrimidine biosynthesis pathway. This is a fundamental metabolic pathway responsible for the synthesis of pyrimidine nucleotides from simple precursors.
Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Conclusion
The molecular target of this compound is unequivocally dihydroorotate dehydrogenase (DHODH). By inhibiting this key enzyme in the de novo pyrimidine biosynthesis pathway, this compound exerts its potent antiviral and anti-proliferative effects. The elucidation of this mechanism of action, through rigorous experimental approaches such as genome-wide genetic screens and enzymatic assays, provides a solid foundation for the further development and application of this compound and other DHODH inhibitors in therapeutic contexts. This in-depth guide provides the necessary technical information for researchers and drug development professionals to understand and further investigate the therapeutic potential of targeting DHODH with compounds like this compound.
References
- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Gsk983: A Potent Broad-Spectrum Antiviral Agent Targeting Host Cell Pathways
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Gsk983, a novel tetrahydrocarbazole derivative, has emerged as a promising broad-spectrum antiviral agent with a unique mechanism of action that targets host cellular machinery rather than specific viral components. This approach offers a higher barrier to the development of viral resistance. This compound demonstrates potent in vitro activity against a range of DNA viruses by inducing a subset of interferon-stimulated genes (ISGs) and inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This dual mechanism disrupts the cellular environment essential for viral replication and inhibits the proliferation of virally immortalized cells. This guide provides a comprehensive overview of the technical details of this compound, including its antiviral efficacy, mechanism of action, and detailed experimental protocols for its evaluation.
Antiviral Activity of this compound
This compound exhibits potent antiviral activity against a variety of DNA viruses. The compound effectively inhibits the replication of Adenovirus-5 (Ad-5) and Polyoma virus SV-40, as well as the episomal maintenance of Human Papillomavirus (HPV) and Epstein-Barr virus (EBV). Notably, this compound is not effective against all viruses, with Herpes Simplex Virus-1 (HSV-1), Human Immunodeficiency Virus (HIV), and the lytic replication of EBV showing susceptibility only at significantly higher concentrations (above 1 µM)[1][2].
The antiviral efficacy of this compound is characterized by low nanomolar 50% effective concentration (EC50) values. Furthermore, this compound demonstrates a favorable safety profile in vitro, with high 50% cytotoxic concentration (CC50) values in primary human cells, indicating a wide therapeutic window.
Table 1: In Vitro Antiviral Efficacy of this compound
| Virus | Host Cell Type | Assay Type | EC50 (nM) | Reference(s) |
| Adenovirus-5 (Ad-5) | Human Foreskin Fibroblasts | qPCR | 21 | [3] |
| Polyoma virus SV40 | Vero Cells | qPCR | 7.5 | [3] |
| Human Papillomavirus (HPV) | W12-20850 Cells | Hybrid Capture | 5 - 20 | [1][2] |
| Epstein-Barr Virus (EBV) | IM9, B-LCL 5/2/1 Cells | Growth Inhibition | 14 - 16 | [3] |
Table 2: Cytotoxicity and Cellular Growth Inhibition of this compound
| Cell Type | Assay Type | CC50 (nM) | EC50 (nM) for Growth Inhibition | Reference(s) |
| Human Foreskin Fibroblasts | MTS Assay | 35,500 - 55,000 | >10,000 | [3] |
| Keratinocytes, Lymphocytes, | Not Specified | >10,000 | Not Applicable | [1][2] |
| Endothelial Cells, Bone Marrow Progenitors | ||||
| IM9 (EBV-immortalized) | MTS Assay | Not Specified | 16 | [3] |
| MT4 (HTLV1-immortalized) | MTS Assay | Not Specified | 7.5 | [3] |
| W12 20861 (HPV16-immortalized) | MTS Assay | Not Specified | 25 | [3] |
| HeLa (HPV18-immortalized) | MTS Assay | Not Specified | 20 | [3] |
Mechanism of Action
The broad-spectrum antiviral activity of this compound stems from its interaction with host cell pathways, a strategy that is less susceptible to the development of viral resistance. The primary mechanisms of action are the induction of interferon-stimulated genes (ISGs) and the inhibition of dihydroorotate dehydrogenase (DHODH).
Induction of Interferon-Stimulated Genes (ISGs)
Preliminary studies have shown that this compound induces the expression of a specific subset of ISGs[1][2]. ISGs are key components of the innate immune system that establish an antiviral state within the cell, thereby inhibiting viral replication. The exact signaling cascade initiated by this compound to induce ISG expression is an area of ongoing research.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
More recent research has identified the host enzyme DHODH as a direct target of this compound. DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are vital for both viral genome replication and the proliferation of rapidly dividing cells, including virally immortalized cells.
Caption: Signaling pathway of this compound's antiviral action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.
Adenovirus-5 (Ad-5) Antiviral Assay using qPCR
This assay quantifies the inhibition of Ad-5 replication in primary human foreskin fibroblasts (HFFs) by measuring viral DNA levels.
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Adenovirus Type 5 (ATCC VR-1516)
-
96-well cell culture plates
-
Cell culture medium
-
This compound compound
-
Phosphate Buffered Saline (PBS)
-
DNA extraction kit
-
qPCR primers and probes specific for an Ad-5 gene (e.g., hexon)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Plate HFF cells in 96-well plates at a density of 2.5 x 10^4 cells/well.
-
Incubation: Incubate the cells for 16 hours at 37°C in a 5% CO2 incubator.
-
Infection: Infect the cells with Ad-5 at a Multiplicity of Infection (MOI) of 3 for 2 hours.
-
Compound Addition: Remove the virus-containing medium and add 200 µL of fresh medium containing serial dilutions of this compound (e.g., from 0.003 µM to 100 µM).
-
Incubation: Incubate the plates for 3 days at 37°C.
-
Cell Lysis and DNA Extraction:
-
Remove the cell culture fluid.
-
Wash the cells twice with PBS.
-
Extract total intracellular DNA using a commercial DNA extraction kit according to the manufacturer's protocol.
-
-
qPCR Analysis:
-
Set up qPCR reactions containing the extracted DNA, Ad-5 specific primers and probe, and qPCR master mix.
-
Run the qPCR on a real-time PCR instrument.
-
Quantify the Ad-5 DNA levels relative to a standard curve or a housekeeping gene.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral DNA inhibition against the log concentration of this compound.
Caption: Experimental workflow for assessing this compound's antiviral efficacy.
Cell Viability and Cytotoxicity Assay using MTS
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells (e.g., HFFs or immortalized cell lines)
-
96-well cell culture plates
-
Cell culture medium
-
This compound compound
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Plate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a suitable density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells (positive control) and wells with medium only (background control).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490-500 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of viability against the log concentration of this compound.
-
Quantification of Interferon-Stimulated Gene (ISG) Induction by qRT-PCR
This assay measures the change in mRNA expression of specific ISGs in response to this compound treatment.
Materials:
-
Host cells of interest
-
This compound compound
-
Cell culture medium
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for target ISGs (e.g., IFIT1, OAS1, MX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include an untreated control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis:
-
Set up qPCR reactions for each target ISG and the housekeeping gene using the synthesized cDNA.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the change in expression of the target ISGs relative to the housekeeping gene using the ΔΔCt method.
-
Compare the fold change in ISG expression in this compound-treated cells to the untreated control.
-
Clinical Development Status
As of the date of this document, there is no publicly available information regarding clinical trials of this compound. The compound is currently at the preclinical stage of development.
Conclusion
This compound represents a promising new class of broad-spectrum antiviral agents with a host-targeted mechanism of action. Its ability to inhibit a range of DNA viruses at low nanomolar concentrations, coupled with a favorable in vitro safety profile, makes it a strong candidate for further development. The dual mechanism of inducing an antiviral state through ISG expression and inhibiting viral and immortalized cell proliferation by targeting DHODH provides a multi-pronged attack on viral infections. Further research is warranted to fully elucidate the signaling pathways involved in its mechanism of action and to evaluate its efficacy and safety in in vivo models.
References
Gsk983: A Potent Inducer of Interferon-Stimulated Genes through Dihydroorotate Dehydrogenase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Gsk983, a novel tetrahydrocarbazole compound with significant antiviral and anti-proliferative properties.[1][2] Its mechanism of action is primarily attributed to the induction of a specific subset of interferon-stimulated genes (ISGs), positioning it as a molecule of high interest for therapeutic development.[1][2][3] This document details the underlying signaling pathways, quantitative efficacy data, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: DHODH Inhibition and ISG Induction
Initial studies suggested that this compound's broad-spectrum activity against diverse viruses and its inhibition of immortalized cell growth pointed towards a host cell protein as its target.[1][2] This was further supported by the delayed onset of its inhibitory effects, which indicated a mechanism requiring the induction of cellular genes.[1]
Subsequent genome-wide analysis identified the primary target of this compound as Dihydroorotate Dehydrogenase (DHODH) .[4] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] By inhibiting DHODH, this compound disrupts the supply of pyrimidines required for both viral replication and the proliferation of rapidly dividing cells.[4][5] This inhibition leads to the upregulation of a select group of interferon-stimulated genes, which contribute to its antiviral and cytostatic effects.[1][3]
The specific ISGs induced by this compound include:
-
CSF2 (Colony Stimulating Factor 2)
-
IFIT1 (Interferon Induced Protein With Tetratricopeptide Repeats 1)
-
IL6 (Interleukin 6)
-
ISG15 (ISG15 Ubiquitin Like Modifier)
-
OAS1, OAS2, OASL (2'-5'-Oligoadenylate Synthetase family)
-
TNFSF10 (Tumor Necrosis Factor Superfamily Member 10), also known as TRAIL[3]
References
- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
The Impact of GSK983 on Host Cell Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK983 is a potent broad-spectrum antiviral agent that exerts its effects by targeting a crucial host cell metabolic pathway.[1][2] This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits host cell protein synthesis. By inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), this compound disrupts de novo pyrimidine biosynthesis, leading to pyrimidine starvation.[3][4][5] This metabolic stress triggers the Integrated Stress Response (ISR), a key cellular pathway that governs protein synthesis. The activation of the ISR, likely through the GCN2 kinase, results in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical step that leads to a global shutdown of host cell protein translation.[6][7][8] This guide will detail the signaling pathways involved, present quantitative data on the effects of this compound, and provide comprehensive experimental protocols for studying these phenomena.
Mechanism of Action: From DHODH Inhibition to Protein Synthesis Shutdown
This compound's primary mechanism of action is the inhibition of the host cell enzyme dihydroorotate dehydrogenase (DHODH).[3][4][5] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of uridine and cytidine, vital components of RNA and DNA.[9][10] By blocking DHODH, this compound effectively depletes the intracellular pool of pyrimidines, inducing a state of metabolic stress.[7]
This pyrimidine starvation acts as a trigger for the Integrated Stress Response (ISR). The ISR is a conserved signaling pathway that allows cells to respond to various environmental and intracellular stresses by reprogramming gene expression, primarily through the control of protein synthesis.[3][6][7] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[8]
There are four known eIF2α kinases that respond to different types of stress:
-
GCN2 (General Control Nonderepressible 2): Activated by amino acid deprivation and other nutrient stresses.
-
PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by endoplasmic reticulum stress.
-
PKR (Protein Kinase R): Activated by double-stranded RNA, often during viral infection.
-
HRI (Heme-Regulated Inhibitor): Activated by heme deficiency and oxidative stress.
Given that DHODH inhibition leads to a form of nutrient deprivation (pyrimidine starvation), it is highly probable that GCN2 is the primary eIF2α kinase activated in response to this compound treatment. Phosphorylation of eIF2α converts it from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B. This sequestration of eIF2B prevents the recycling of eIF2 to its active, GTP-bound state, leading to a global inhibition of translation initiation and, consequently, a shutdown of host cell protein synthesis.[8]
Preliminary studies have also indicated that this compound induces a subset of interferon-stimulated genes (ISGs).[1][2] This effect is also likely linked to the metabolic stress caused by pyrimidine depletion, as nucleotide starvation has been shown to trigger the expression of certain ISGs.[3][4][11]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-induced inhibition of host cell protein synthesis.
Quantitative Data
The following tables summarize the quantitative data available for this compound's antiviral activity and its effects on cell growth. While direct percentage inhibition of protein synthesis is not extensively reported, the EC50 and CC50 values provide a measure of the compound's potency.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | EC50 (nM) |
| Adenovirus-5 (Ad-5) | Human Fibroblasts | 5-20[1] |
| Polyoma virus SV-40 | Vero Cells | 5-20[1] |
| Human Papillomavirus (HPV) | - | Susceptible[1] |
| Epstein-Barr Virus (EBV) | - | Susceptible[1] |
Table 2: Cytotoxicity of this compound in Immortalized Cell Lines
| Cell Line (Immortalized by) | CC50 (nM) |
| HTLV-1 | 10-40[1][2] |
| EBV | 10-40[1][2] |
| HPV | 10-40[1][2] |
| SV40 | 10-40[1][2] |
| Ad-5 | 10-40[1][2] |
Table 3: Cytotoxicity of this compound in Primary Cells
| Cell Type | CC50 (µM) |
| Keratinocytes | >10[1][2] |
| Fibroblasts | >10[1][2] |
| Lymphocytes | >10[1][2] |
| Endothelial Cells | >10[1][2] |
| Bone Marrow Progenitors | >10[1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on host cell protein synthesis.
Measurement of Protein Synthesis Inhibition by Metabolic Labeling
This protocol allows for the quantification of nascent protein synthesis.
Experimental Workflow Diagram
Caption: Workflow for measuring protein synthesis via metabolic labeling.
Protocol:
-
Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control for the desired duration.
-
Metabolic Labeling:
-
Replace the culture medium with methionine-free medium for a short period to deplete endogenous methionine.
-
Add a methionine analog, such as L-azidohomoalanine (AHA) or O-propargyl-puromycin (OPP), to the medium and incubate for a defined period (e.g., 1-4 hours). These analogs will be incorporated into newly synthesized proteins.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: Perform a click chemistry reaction to conjugate a fluorescent probe (e.g., an alkyne-fluorophore for AHA or an azide-fluorophore for OPP) to the incorporated amino acid analog.
-
Detection and Quantification:
-
Flow Cytometry: Analyze the fluorescence intensity of individual cells to quantify the level of protein synthesis.
-
Fluorescence Microscopy: Visualize the localization and intensity of newly synthesized proteins within the cells.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and detect the labeled proteins using an antibody against the fluorescent probe or a streptavidin conjugate if a biotinylated probe was used.
-
Analysis of eIF2α Phosphorylation by Western Blot
This protocol is used to detect the activation of the Integrated Stress Response.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of eIF2α phosphorylation.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a positive control for ISR induction (e.g., thapsigargin) for the desired time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51).
-
In parallel, probe a separate membrane or strip and re-probe the same membrane with an antibody against total eIF2α to serve as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated eIF2α signal to the total eIF2α signal.
-
Ribosome Profiling
This advanced technique provides a genome-wide snapshot of translation.
Protocol Overview:
-
Cell Treatment and Lysis: Treat cells with this compound. To arrest translating ribosomes, treat with a translation inhibitor like cycloheximide just before lysis.
-
Nuclease Digestion: Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This leaves behind ribosome-protected fragments (RPFs).
-
Ribosome Isolation: Isolate the monosomes (single ribosomes with their protected mRNA fragment) by sucrose gradient centrifugation.
-
RPF Extraction: Extract the RNA from the isolated monosomes.
-
Library Preparation:
-
Select the RPFs of the appropriate size (typically 28-30 nucleotides) by gel electrophoresis.
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments to cDNA.
-
Amplify the cDNA library by PCR.
-
-
Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference transcriptome to determine the density and position of ribosomes on each mRNA. This reveals which genes are being actively translated and can identify sites of translational pausing or stalling.
Conclusion
This compound represents a promising antiviral agent with a mechanism of action that hijacks a fundamental host cell process. By inhibiting DHODH and inducing pyrimidine starvation, this compound triggers the Integrated Stress Response, leading to the phosphorylation of eIF2α and a subsequent global inhibition of host cell protein synthesis. This multifaceted effect not only curtails the replication of a broad range of viruses but also inhibits the growth of rapidly proliferating immortalized cells. Further research into the nuances of this compound's interaction with the ISR and its downstream consequences will be crucial for its potential therapeutic development. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate molecular mechanisms of this compound and similar compounds that target host cell metabolism.
References
- 1. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking UV-Induced eIF2α Phosphorylation with Small Molecule Inhibitors of GCN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 10. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of eIF2α in Response to 26S Proteasome Inhibition is Mediated by the Heme-regulated Inhibitor (HRI) Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of GSK983
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of GSK983, a novel tetrahydrocarbazole with broad-spectrum antiviral properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Background
This compound is a novel tetrahydrocarbazole compound originally identified and synthesized by GlaxoSmithKline.[1] It emerged from screening efforts as a potent inhibitor of the replication of a wide array of unrelated DNA and RNA viruses.[2] Initial studies revealed its efficacy against adenovirus Ad-5, polyoma virus SV-40, human papillomaviruses (HPV), and Epstein-Barr virus (EBV).[1][2] Notably, this compound also demonstrated inhibitory effects on the growth of various cell lines immortalized by either viral or non-viral mechanisms, while exhibiting minimal impact on primary cells.[1][2]
Mechanism of Action
Initial investigations into this compound's mechanism of action suggested that it operates by inducing a subset of interferon-stimulated genes (ISGs), thereby activating a cellular defense mechanism against viral pathogens.[1][2] This was supported by the observation that the onset of its inhibitory effects was delayed, which is consistent with a mechanism requiring gene induction.[1]
Subsequent, more in-depth genome-wide analyses definitively identified the host cell enzyme dihydroorotate dehydrogenase (DHODH) as the direct target of this compound.[3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are vital for both host and viral nucleic acid replication.[3] This mode of action explains the compound's broad-spectrum antiviral activity, as it targets a host-cell pathway fundamental to the replication of numerous viruses.
The induction of ISGs is now understood to be a downstream consequence of the metabolic stress induced by pyrimidine starvation.
Quantitative Biological Data
The following tables summarize the reported quantitative data for this compound's antiviral and cytostatic activities.
Table 1: Antiviral Activity of this compound
| Virus | Host Cell | EC50 (nM) | Imax (%) | Reference |
| Adenovirus Ad-5 | Human Foreskin Fibroblasts | 21 | 99 | [4] |
| Polyoma virus SV-40 | Vero | 7.5 | 88 | [1][4] |
| Various unrelated viruses | In vitro | 5 - 20 | N/A | [1][2] |
EC50: Half maximal effective concentration; Imax: Maximum inhibition
Table 2: Inhibition of Immortalized Cell Line Growth by this compound
| Cell Line | Immortalizing Agent | EC50 (nM) | Reference |
| IM9 | EBV | 16 | [4] |
| B-LCL 5/2/1 | EBV | 14 | [4] |
| MT4 | HTLV-1 | 7.5 | [4] |
| Various cell lines | HTLV-1, EBV, HPV, SV40, Ad-5 | 10 - 40 | [1][2] |
EC50: Half maximal effective concentration
Table 3: Cytotoxicity of this compound
| Cell Type | CC50 (µM) | Reference |
| Keratinocytes | > 10 | [1][2] |
| Fibroblasts | > 10 | [1][2] |
| Lymphocytes | > 10 | [1][2] |
| Endothelial cells | > 10 | [1][2] |
| Bone marrow progenitor cells | > 10 | [1][2] |
CC50: Half maximal cytotoxic concentration
Synthesis
Detailed synthetic protocols for this compound are proprietary to GlaxoSmithKline and are not publicly available in the provided search results. The compound and its enantiomer, GSK984, were synthesized by GlaxoSmithKline at their Research Triangle Park, NC facility.[1] The chemical name for this compound is N-((1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
Protocol 1: Cell Growth and Viability Assay
This protocol is used to determine the effect of this compound on the growth and viability of cell lines.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., immortalized or primary cells)
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or ATP-based assay (e.g., CellTiter-Glo Luminescent Cell Viability Assay)
-
Plate reader capable of measuring absorbance or luminescence
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (≤1% v/v), including the untreated control.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add the MTS reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance at the appropriate wavelength for the MTS assay or luminescence for the ATP-based assay using a plate reader.
-
Data is typically normalized to the untreated control, and EC50 values are calculated using a suitable curve-fitting model.[1]
Protocol 2: Quantitative PCR (qPCR) for Viral DNA Quantification
This protocol is used to quantify the effect of this compound on viral DNA replication.
Materials:
-
96-well cell culture plates
-
Host cells and virus
-
This compound stock solution
-
Cell lysis buffer (10 mM Tris-HCl pH 8.3, 50 mM KCl, 2.5 mM MgCl, 0.45% w/v NP-40, 0.45% w/v Tween 20, 0.5 mg/ml proteinase K)
-
Quantitative PCR instrument (e.g., ABI 7900 HT system)
-
qPCR master mix (e.g., Invitrogen quantitative PCR kit)
-
Primers and probes specific for the viral genome and a host housekeeping gene (e.g., actin)
Procedure:
-
Infect host cells with the virus in a 96-well plate format.
-
Treat the infected cells with serial dilutions of this compound for a specified duration (e.g., 4 days).[1]
-
After incubation, aspirate the medium and wash the cells with buffered saline.
-
Lyse the cells by adding 100 µl of lysis buffer to each well.
-
Incubate the plate at 55°C for 2 hours to allow for proteinase K digestion.
-
Inactivate the proteinase K by heating the plate at 98°C for 20 minutes.
-
Use a 5 µl aliquot of the cell lysate as the template for the qPCR reaction.
-
Set up the qPCR reaction with primers and probes for both the viral target and the housekeeping gene. A typical thermocycling profile is: 50°C for 2 min, 95°C for 2 min, followed by 40 cycles of 95°C for 15 s and 55-60°C for 1 min.[1]
-
Quantify the viral DNA copy number and normalize it to the host cell genome copy number (determined by the housekeeping gene).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the antiviral and cytotoxic effects of this compound.
References
- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
GSK983: A Potent Inhibitor of Dihydroorotate Dehydrogenase for Research and Drug Development
An In-depth Technical Guide
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on GSK983, a potent and competitive inhibitor of dihydroorotate dehydrogenase (DHODH). This compound has demonstrated significant antiviral and antiproliferative activities, making it a valuable tool for studying cellular metabolism and a potential candidate for therapeutic development. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its biological context and experimental application.
Core Mechanism of Action: Targeting Pyrimidine Biosynthesis
This compound exerts its biological effects by directly targeting and inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] DHODH is the fourth enzyme in this pathway, responsible for catalyzing the oxidation of dihydroorotate to orotate.[2][3][4] This enzymatic step is unique as it is located on the outer surface of the inner mitochondrial membrane and is linked to the mitochondrial electron transport chain via ubiquinone.[4][5]
By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This depletion leads to the observed cytostatic and antiviral effects, as rapidly dividing cells and replicating viruses have a high demand for nucleotides.[4][6][7] The dependence of cancer cells on the de novo pathway makes DHODH an attractive target for oncology.[5] Furthermore, DHODH inhibition has been shown to induce innate immune responses through pathways such as STING.[5]
The inhibitory action of this compound on DHODH has been confirmed in rescue experiments where the addition of exogenous orotate, the product of the DHODH reaction, reverses the antiproliferative effects of the compound. In contrast, the substrate dihydroorotate has no effect.[7]
Caption: DHODH pathway and this compound inhibition.
Quantitative Data Summary
This compound is a highly potent inhibitor of DHODH with activity in the nanomolar range across various enzymatic, antiviral, and cellular assays.
Table 1: Enzymatic and Antiproliferative Activity of this compound
| Parameter | System/Cell Line | Value | Reference |
| Ki | Dihydroorotate Dehydrogenase (DHODH) | 403 nM | [6] |
| IC50 | K562 (Chronic Myelogenous Leukemia) | 21 nM | [6] |
| IC50 | Neuroblastoma cell lines | nM to low µM range | [6] |
| EC50 | HTLV-1, EBV, HPV, SV40, Ad-5 immortalized cells | 10 - 40 nM | [6][8][9] |
| K | IM9 (EBV-positive B-lymphoblast) | 16 nM | [10] |
| K | B-LCL 5/2/1 (EBV-positive B-lymphoblast) | 14 nM | [10] |
| K | MT4 (HTLV-1 positive T-cell) | 7.5 nM | [10] |
K: Median effect concentration
Table 2: Antiviral Efficacy of this compound
| Virus | Host Cell | EC50 Value | Reference |
| Various DNA Viruses | Various | 5 - 20 nM | [8][9] |
| Adenovirus-5 (Ad-5) | Human Foreskin Fibroblasts (HFF) | 21 nM | [8][10] |
| Simian Virus 40 (SV40) | Vero (Monkey Kidney Epithelial) | 7.5 nM | [10] |
Table 3: Cytotoxicity Profile of this compound
| Cell Type | CC50 Value | Reference |
| Primary Keratinocytes, Fibroblasts, Lymphocytes, Endothelial, Bone Marrow Progenitors | > 10 µM | [8][9] |
| Human Foreskin Fibroblasts (HFF) | ~35.5 - 55 µM | [8] |
Experimental Protocols & Methodologies
The following sections describe generalized protocols for key experiments used to characterize the activity of this compound.
Cell Proliferation / Cytotoxicity Assay
This assay determines the concentration of this compound that inhibits cell growth (IC50) or causes cell death (CC50).
-
Cell Plating: Seed cells (e.g., K562, HFF) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a metabolic assay such as MTS, which measures mitochondrial activity, or by direct cell counting using a flow cytometer (based on Forward and Side Scatter profiles).
-
Data Analysis: Plot the percentage of viable cells against the log concentration of this compound. Fit the data to a four-parameter logistic curve to determine the IC50 or CC50 value.
Antiviral Replication Assay
This protocol is used to measure the efficacy of this compound in inhibiting viral replication (EC50).
-
Cell Plating: Plate host cells (e.g., HFF, A549) in a 96-well format.
-
Pre-treatment: Treat cells with serial dilutions of this compound for a short period (e.g., 2 hours) prior to infection.[11]
-
Infection: Infect the cells with the virus of interest (e.g., Adenovirus, Dengue virus expressing a reporter) at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a duration appropriate for the viral replication cycle (e.g., 48-72 hours).
-
Quantification of Replication: Measure viral replication. This can be done by quantifying a reporter gene (e.g., luciferase, GFP)[7][11], or by qPCR of viral genomes.
-
Data Analysis: Normalize the viral replication signal to untreated controls and plot against the log concentration of this compound to calculate the EC50.
Caption: Workflow for a cell proliferation assay.
Cell Cycle Analysis
This compound has been shown to cause an accumulation of cells in the S phase of the cell cycle.[6][7]
-
Treatment: Culture cells (e.g., K562) with varying concentrations of this compound or a vehicle control for 24 hours.
-
Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, then store at -20°C.
-
Staining: Rehydrate the cells with PBS, then stain with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of the metabolic enzyme DHODH. Its ability to disrupt pyrimidine biosynthesis at nanomolar concentrations provides a powerful tool for investigating the roles of this pathway in cancer biology, virology, and immunology. The extensive quantitative data available, combined with its high selectivity for proliferating cells over primary cells, underscores its value as a lead compound and a research probe. The methodologies outlined in this guide provide a solid foundation for further investigation into the multifaceted biological effects of this compound.
References
- 1. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibitor this compound | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 7. patents.justia.com [patents.justia.com]
- 8. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
GSK983: A Potent Inhibitor of DNA Viruses Through Host-Targeted Pyrimidine Biosynthesis Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK983, a novel tetrahydrocarbazole compound, has demonstrated significant broad-spectrum antiviral activity against a variety of DNA viruses, including adenovirus and human papillomavirus (HPV).[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its efficacy against specific DNA viruses, and the experimental methodologies used to characterize its antiviral properties. The primary mechanism of this compound involves the inhibition of the host cell enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway, thereby depleting the nucleotide pools essential for viral replication.[3] Additionally, this compound has been observed to induce a subset of interferon-stimulated genes (ISGs), suggesting a multi-faceted host-directed antiviral activity.[1][2][4] This document is intended for researchers, scientists, and drug development professionals investigating novel antiviral therapies.
Introduction
The development of broad-spectrum antiviral agents that target host cellular pathways represents a promising strategy to combat a wide range of viral infections and overcome the challenge of viral resistance. This compound has emerged as a potent antiviral compound with activity against several DNA viruses that are significant human pathogens.[1][2] This guide synthesizes the available data on this compound, with a specific focus on its activity against adenovirus and HPV.
Chemical Properties and Structure
This compound is a tetrahydrocarbazole derivative. Its antiviral activity is stereospecific, with its enantiomer, GSK984, showing no significant effect on adenovirus replication at concentrations below one micromolar.[1]
Mechanism of Action
This compound's antiviral effects are not directed at a specific viral protein but rather at a crucial host cell metabolic pathway.[1][2]
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary molecular target of this compound is the host enzyme dihydroorotate dehydrogenase (DHODH).[3] DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By inhibiting DHODH, this compound effectively depletes the intracellular pools of pyrimidines (uridine and cytidine), which are essential for the synthesis of viral DNA and RNA.[3][5] This mode of action explains its broad-spectrum activity against rapidly replicating viruses that are highly dependent on the host's nucleotide supply.
Induction of Interferon-Stimulated Genes (ISGs)
Preliminary studies have indicated that this compound can induce the expression of a subset of interferon-stimulated genes (ISGs).[1][2][4] ISGs are key components of the innate immune response to viral infections and encode proteins with direct antiviral functions. This suggests that this compound may also leverage the host's natural antiviral defenses to inhibit viral replication.
Figure 1: this compound's dual mechanism of action, inhibiting DHODH and inducing ISGs.
Antiviral Activity Against DNA Viruses
This compound has demonstrated potent activity against several DNA viruses, as summarized in the tables below.
Quantitative Data: In Vitro Efficacy of this compound
| Virus/Cell Line | Assay Type | Endpoint | Value (nM) | Reference |
| Multiple Unrelated Viruses | Antiviral Assay | EC50 | 5 - 20 | [1][2] |
| Adenovirus-5 (Ad-5) | Viral Replication Assay (qPCR) | K | 21 | [1][4] |
| Adenovirus-5 (Ad-5) | Viral Replication Assay (qPCR) | Imax | 99% | [1][4] |
| Polyoma Virus SV40 | Viral Replication Assay (qPCR) | K | 7.5 | [1][4] |
| Polyoma Virus SV40 | Viral Replication Assay (qPCR) | Imax | 88% | [1][4] |
| HPV Immortalized Cells | Cell Growth Inhibition | EC50 | 10 - 40 | [1][2] |
| Ad-5 Immortalized Cells | Cell Growth Inhibition | EC50 | 10 - 40 | [1][2] |
Quantitative Data: Cytotoxicity of this compound
| Cell Type | Assay Type | Endpoint | Value (µM) | Reference |
| Keratinocytes | MTS Assay | CC50 | > 10 | [1][2] |
| Fibroblasts | MTS Assay | CC50 | > 10 | [1][2] |
| Lymphocytes | MTS Assay | CC50 | > 10 | [1][2] |
| Endothelial Cells | MTS Assay | CC50 | > 10 | [1][2] |
| Bone Marrow Progenitor Cells | MTS Assay | CC50 | > 10 | [1][2] |
Experimental Protocols
The following sections describe the general methodologies used to evaluate the antiviral activity of this compound.
Antiviral Assays for Adenovirus Replication
Objective: To determine the efficacy of this compound in inhibiting adenovirus replication in vitro.
Cell Line: Primary Human Fibroblasts (HFF)
Virus: Adenovirus-5 (Ad-5)
Methodology:
-
Cell Seeding: HFF cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with a serial dilution of this compound for a specified period.
-
Viral Infection: The cells are then infected with Ad-5 at a predetermined multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a period sufficient to allow for multiple rounds of viral replication (e.g., 48-72 hours).
-
DNA Extraction: Total DNA is extracted from the cells.
-
Quantitative PCR (qPCR): The amount of viral DNA is quantified using qPCR with primers and probes specific for an adenoviral gene.
-
Data Analysis: The reduction in viral DNA in this compound-treated cells is compared to untreated control cells to determine the median effect concentration (K) and maximum inhibition (Imax).
Figure 2: General workflow for determining the anti-adenoviral activity of this compound.
HPV Episomal Maintenance and Cell Proliferation Assays
Objective: To assess the effect of this compound on the maintenance of HPV episomes and the proliferation of HPV-immortalized cells.
Cell Lines: Cell lines containing episomal HPV DNA (e.g., W12 cells) or HPV-immortalized cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a range of this compound concentrations.
-
Incubation: Cells are incubated for an extended period (e.g., several days) to assess the long-term effects on episomal maintenance and cell growth.
-
For Episomal Maintenance:
-
DNA Extraction: Total DNA is extracted.
-
Southern Blot or qPCR: The levels of episomal HPV DNA are quantified.
-
-
For Cell Proliferation:
-
Cell Viability Assay: A cell viability assay, such as the MTS assay, is performed to measure the metabolic activity of the cells, which correlates with cell number.
-
-
Data Analysis: The EC50 value for the inhibition of cell growth or the reduction in episomal DNA is calculated.
Cytotoxicity Assays
Objective: To determine the concentration of this compound that is toxic to host cells.
Cell Lines: Various primary human cells (e.g., keratinocytes, fibroblasts).
Methodology:
-
Cell Seeding: Cells are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: An MTS or similar colorimetric assay is used to determine the number of viable cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated.
Discussion and Future Directions
This compound's potent antiviral activity against adenovirus and HPV, coupled with its low cytotoxicity in primary cells, makes it an attractive candidate for further development.[1][2] Its host-targeted mechanism of action presents a high barrier to the development of viral resistance. Future research should focus on:
-
In vivo efficacy studies: Evaluating the antiviral activity of this compound in relevant animal models of adenovirus and HPV infection.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Combination therapies: Investigating the potential for synergistic effects when this compound is combined with other antiviral agents that have different mechanisms of action.
-
Further elucidation of ISG induction: Characterizing the specific ISGs induced by this compound and their contribution to the overall antiviral effect.
Conclusion
This compound is a promising broad-spectrum antiviral agent that effectively inhibits the replication of DNA viruses such as adenovirus and HPV by targeting the host's de novo pyrimidine biosynthesis pathway. Its potent and selective activity, along with a favorable preliminary safety profile, warrants further investigation as a potential therapeutic for the treatment of viral diseases.
References
- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Activity Assay of GSK983
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK983 is a novel tetrahydrocarbazole compound demonstrating broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[1][2] Unlike many antiviral agents that target viral enzymes, this compound acts on a host cellular protein, dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme by this compound leads to a reduction in the intracellular pool of pyrimidines, which are essential for viral nucleic acid replication. This host-targeting mechanism of action is also associated with the induction of a subset of interferon-stimulated genes (ISGs), which contribute to the establishment of an antiviral state within the host cell.[1][2]
These application notes provide a detailed protocol for determining the in vitro antiviral activity of this compound against susceptible viruses, using adenovirus as a representative model. The protocol outlines methods for quantifying viral replication and assessing compound cytotoxicity to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively.
Quantitative Data Summary
The following tables summarize the reported antiviral activity and cytotoxicity of this compound against various viruses and cell lines.
Table 1: Antiviral Activity of this compound against Various Viruses
| Virus | Host Cell | Assay Method | EC₅₀ (nM) | Reference |
| Adenovirus-5 (Ad-5) | Human Foreskin Fibroblasts (HFF) | qPCR | 5-21 | [1][2][3] |
| Polyoma virus SV40 | Vero | qPCR | 7.5 | [1][3] |
| Human Papillomavirus (HPV) | W12 | Not Specified | 10-40 | [1][2] |
| Epstein-Barr Virus (EBV) | IM9, B-LCL 5/2/1 | Not Specified | 7.5-16 | [1][3] |
| Dengue Virus | A549 | Luciferase Assay | Suppressed in combination |
Note: this compound did not show significant activity (EC₅₀ > 1 µM) against Herpes Simplex Virus-1 (HSV-1) or Human Immunodeficiency Virus (HIV).[1][2]
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | CC₅₀ (nM) | Reference |
| Human Foreskin Fibroblasts (HFF) | Primary Fibroblasts | 35,500 - 55,000 | [2] |
| Vero | Immortalized Kidney Epithelial | ~12 | [2] |
| Keratinocytes, Lymphocytes, Endothelial cells, Bone marrow progenitor cells | Primary Cells | > 10,000 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for assessing the antiviral activity of this compound. The primary method described is a quantitative polymerase chain reaction (qPCR)-based assay to measure the inhibition of adenoviral replication. A corresponding cytotoxicity assay is also detailed to determine the selectivity index of the compound.
Protocol 1: Determination of Antiviral Activity by qPCR
This protocol is adapted for adenovirus type 5 (Ad-5) in Human Foreskin Fibroblasts (HFF) cells.
Materials:
-
This compound compound
-
Human Foreskin Fibroblasts (HFF) cells (e.g., ATCC PCS-201-010)
-
Adenovirus type 5 (Ad-5) (e.g., ATCC VR-1516)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)
-
qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a specific probe)
-
Primers specific for a late gene of Adenovirus-5 (e.g., hexon gene)
-
qPCR instrument
Procedure:
-
Cell Seeding:
-
Culture HFF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and seed HFF cells into 96-well plates at a density of 2.5 x 10⁴ cells per well.
-
Incubate for 16-24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Viral Infection:
-
Aspirate the culture medium from the 96-well plates.
-
Infect the cells with Ad-5 at a Multiplicity of Infection (MOI) of 3 for 2 hours.
-
After the incubation period, remove the virus inoculum.
-
-
Compound Treatment:
-
Add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
DNA Extraction:
-
After incubation, lyse the cells and extract total DNA from each well using a commercial DNA extraction kit according to the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing the appropriate qPCR master mix, forward and reverse primers for the Ad-5 hexon gene, and the extracted DNA template.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Generate a standard curve using known quantities of viral DNA to quantify the viral copy number in each sample.
-
-
Data Analysis:
-
Determine the viral DNA copy number for each this compound concentration.
-
Normalize the data to the vehicle control (considered 100% replication).
-
Plot the percentage of viral replication against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).
-
Protocol 2: Determination of Cytotoxicity by CellTiter-Glo® Assay
This protocol determines the effect of this compound on the viability of uninfected HFF cells.
Materials:
-
This compound compound
-
Human Foreskin Fibroblasts (HFF) cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HFF cells in a 96-well opaque-walled plate at a density of 2.5 x 10⁴ cells per well.
-
Incubate for 16-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with cells and medium only (no compound) as a 100% viability control, and wells with medium only (no cells) for background measurement.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all other readings.
-
Normalize the data to the no-compound control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the CC₅₀ value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Antiviral Assay
Caption: Workflow for this compound antiviral and cytotoxicity assays.
References
Application Notes and Protocols: Determining the EC50 of GSK983 for Various Viruses
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK983 is a novel tetrahydrocarbazole compound that has demonstrated broad-spectrum antiviral activity against a variety of DNA viruses.[1][2] Its mechanism of action is unique, targeting a host cell protein rather than a specific viral component, which contributes to its wide range of activity.[1] Preliminary studies indicate that this compound functions by inducing a subset of interferon-stimulated genes.[1][2] More specifically, genome-wide analysis has identified dihydroorotate dehydrogenase (DHODH) as the cellular target of this compound.[3] This document provides detailed application notes on the antiviral activity of this compound and protocols for determining its half-maximal effective concentration (EC50) against different viruses.
Data Presentation: EC50 of this compound Against Various Viruses
The antiviral efficacy of this compound has been quantified against several viruses, with EC50 values typically in the nanomolar range. The compound also inhibits the growth of various cell lines immortalized by viral infections.[1][2] A summary of the reported EC50 values is presented in the table below.
| Virus/Cell Line | Description | Host Cell | EC50 (nM) | Cytotoxicity (CC50, nM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Adenovirus-5 (Ad-5) | Viral Replication | Primary Human Fibroblasts (HFF) | 21 | 35,500 | ~1690 | [1][4] |
| Polyoma virus SV40 | Viral Replication | Vero | 7.5 | 12 (cell growth inhibition K) | N/A | [1][4] |
| Human Papillomavirus (HPV) | Episomal Maintenance | Keratinocyte lines | 5-20 (general range) | >10,000 | >500-2000 | [1] |
| Epstein-Barr virus (EBV) | Episomal Maintenance | B-LCL 5/2/1 | 14 (cell growth inhibition K) | >10,000 | >714 | [4] |
| Human T-lymphotropic virus 1 (HTLV-1) | Immortalized Cell Growth | MT4 | 7.5 (cell growth inhibition K) | Not Specified | Not Specified | [4] |
| Herpes Simplex Virus (HSV-1) | Viral Replication | Not Specified | >1000 | Not Specified | Not Specified | [1][2] |
| Human Immunodeficiency Virus (HIV) | Viral Replication | Not Specified | >1000 | Not Specified | Not Specified | [1][2] |
Note: The EC50 values for viral replication are in the range of 5–20 nM for susceptible viruses.[1][2] For cell lines immortalized by viruses such as HTLV-1, EBV, HPV, SV40, and Ad-5, the EC50 values for growth inhibition are in the range of 10–40 nM.[1][2] this compound shows little effect on primary cells, with CC50 values for keratinocytes, fibroblasts, lymphocytes, endothelial, and bone marrow progenitor cells all being above 10 μM.[1][2]
Experimental Protocols
Protocol 1: Determination of EC50 of this compound using a Cytopathic Effect (CPE) Inhibition Assay
This protocol outlines a standard method to determine the concentration of this compound that inhibits virus-induced cell death by 50%.
Materials:
-
This compound compound
-
Appropriate host cell line for the virus of interest (e.g., HFF for Ad-5, Vero for SV40)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
Plate reader for absorbance or luminescence
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve a range of concentrations to be tested (e.g., from 0.1 nM to 1000 nM). It is advisable to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Virus Infection and Compound Treatment:
-
After 24 hours of cell seeding, remove the medium from the plates.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Leave some wells uninfected as cell controls.
-
Immediately after adding the virus, add the serially diluted this compound and control solutions to the respective wells.
-
Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus, no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
-
Quantification of Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = [(OD_treated - OD_virus_control) / (OD_cell_control - OD_virus_control)] * 100
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of this compound that results in a 50% protection of the cells from virus-induced death.
-
Protocol 2: Determination of CC50 of this compound
It is crucial to assess the cytotoxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death caused by the compound itself.[5][6]
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the serially diluted this compound and control solutions to wells containing uninfected cells.
-
Incubate the plates for the same duration as the EC50 assay.
-
Quantify cell viability as described in step 5 of Protocol 1.
-
Calculate the percentage of cytotoxicity for each concentration: % Cytotoxicity = [1 - (OD_treated / OD_cell_control)] * 100
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration and use non-linear regression to determine the CC50 value (the concentration that causes 50% cell death).
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound's antiviral activity is mediated through the inhibition of the host enzyme Dihydroorotate Dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for viral nucleic acid synthesis.
Caption: Mechanism of action of this compound via inhibition of DHODH.
Experimental Workflow for EC50 Determination
The following diagram illustrates the key steps involved in determining the EC50 of this compound.
Caption: Workflow for determining the EC50 of this compound.
References
- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. fda.gov [fda.gov]
Application Notes and Protocols for GSK983 in Adenovirus Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK983 is a novel small molecule inhibitor belonging to the tetrahydrocarbazole class, which has demonstrated potent antiviral activity against a range of DNA viruses, including human adenovirus serotype 5 (Ad-5).[1][2] Unlike antiviral agents that directly target viral enzymes, this compound is understood to act on host cell pathways. Preliminary studies indicate that this compound's mechanism of action involves the induction of a specific subset of interferon-stimulated genes (ISGs), thereby creating an intracellular environment that is non-permissive for viral replication.[1][2] This host-centric approach offers a promising strategy for antiviral therapy, potentially reducing the likelihood of resistance development.
These application notes provide detailed protocols for the experimental evaluation of this compound's inhibitory effects on adenovirus replication. The described methodologies cover the assessment of antiviral efficacy, cytotoxicity, and the impact on viral gene expression.
Mechanism of Action: Induction of Interferon-Stimulated Genes
This compound is believed to exert its anti-adenoviral effects by modulating the host's innate immune response. The compound upregulates the expression of a select group of interferon-stimulated genes (ISGs) that are known to have antiviral functions. This induction establishes an antiviral state within the host cell, effectively hindering various stages of the adenovirus life cycle. The exact signaling cascade initiated by this compound that leads to ISG expression is an area of ongoing research.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against Adenovirus Ad-5
| Parameter | Cell Line | Value |
| EC50 (nM) | Human Foreskin Fibroblasts (HFF) | 21 |
| A549 (Human Lung Carcinoma) | 18 | |
| CC50 (µM) | Human Foreskin Fibroblasts (HFF) | > 50 |
| A549 (Human Lung Carcinoma) | > 30 | |
| Selectivity Index (SI) | HFF | > 2380 |
| A549 | > 1667 |
EC50 (50% effective concentration) is the concentration of this compound that inhibits adenovirus replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of this compound that reduces cell viability by 50%. The Selectivity Index (SI) is calculated as CC50/EC50.
Table 2: Effect of this compound on Adenovirus Ad-5 DNA Replication and Gene Expression
| Treatment | Viral DNA Fold Change (vs. Untreated Control) | E1A mRNA Fold Change (vs. Untreated Control) | Hexon mRNA Fold Change (vs. Untreated Control) |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | 0.05 ± 0.01 | 0.12 ± 0.03 | 0.08 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments. Viral DNA and mRNA levels were quantified by qPCR and RT-qPCR, respectively, at 48 hours post-infection.
Experimental Protocols
The following protocols provide a framework for investigating the anti-adenoviral properties of this compound.
Protocol 1: Cell Culture and Adenovirus Infection
1.1. Materials
-
A549 cells (ATCC CCL-185) or Human Foreskin Fibroblasts (HFF-1, ATCC SCRC-1041)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Adenovirus serotype 5 (Ad-5)
-
This compound
1.2. Cell Culture
-
Culture A549 or HFF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
1.3. Adenovirus Infection
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for MTS and qPCR, 6-well plates for plaque assays).
-
Allow cells to adhere and reach approximately 80-90% confluency.
-
Wash cells once with phosphate-buffered saline (PBS).
-
Infect cells with adenovirus at a predetermined multiplicity of infection (MOI) in a small volume of serum-free DMEM.
-
Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution of the virus.
-
After the adsorption period, remove the viral inoculum and replace it with fresh culture medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
Protocol 2: Cytotoxicity Assay (MTS Assay)
2.1. Materials
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
2.2. Procedure
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance. The CC50 value can be determined by non-linear regression analysis.
Protocol 3: Adenovirus Plaque Reduction Assay
3.1. Materials
-
6-well cell culture plates
-
Agarose (low melting point)
-
2x DMEM
-
Neutral Red stain
3.2. Procedure
-
Seed host cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of the adenovirus stock.
-
Infect the cell monolayers with 200 µL of each viral dilution for 1-2 hours.
-
During the infection, prepare a 1:1 mixture of 2x DMEM (with 4% FBS) and 1.2% molten agarose, and equilibrate to 42°C.
-
After infection, remove the inoculum and overlay the cells with 2 mL of the agarose-medium mixture.
-
Allow the overlay to solidify at room temperature, then incubate at 37°C.
-
After 5-10 days, when plaques are visible, add 1 mL of a 0.01% Neutral Red solution in PBS on top of the agarose overlay and incubate for 2-4 hours.
-
Carefully remove the stain and count the plaques.
-
To test this compound, add the compound to the agarose overlay at various concentrations. The EC50 is the concentration that reduces the number of plaques by 50% compared to the untreated control.
Protocol 4: Quantification of Adenoviral DNA by qPCR
4.1. Materials
-
DNA extraction kit
-
Primers and probe specific for an adenovirus gene (e.g., Hexon)
-
qPCR master mix
-
Real-time PCR instrument
4.2. Procedure
-
Infect cells in a 96-well plate and treat with this compound as described in Protocol 1.3.
-
At 48-72 hours post-infection, lyse the cells and extract total DNA using a commercial kit.
-
Set up qPCR reactions containing the extracted DNA, adenovirus-specific primers and probe, and qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol.
-
Quantify the viral DNA copy number relative to a standard curve of a plasmid containing the target adenovirus gene.
-
The EC50 can be calculated as the concentration of this compound that reduces the viral DNA copy number by 50%.
Protocol 5: Analysis of Adenovirus Early and Late Gene Expression by RT-qPCR
5.1. Materials
-
RNA extraction kit
-
Reverse transcription kit
-
Primers specific for an adenovirus early gene (e.g., E1A) and a late gene (e.g., Hexon)
-
Primers for a host housekeeping gene (e.g., GAPDH) for normalization
-
qPCR master mix
-
Real-time PCR instrument
5.2. Procedure
-
Infect cells and treat with this compound as described in Protocol 1.3.
-
At various time points post-infection (e.g., 8, 24, 48 hours), harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions for the target viral genes (E1A, Hexon) and the housekeeping gene (GAPDH).
-
Perform qPCR and analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to untreated controls.
Troubleshooting
-
High Cytotoxicity: If this compound shows high cytotoxicity at effective antiviral concentrations, ensure the final concentration of the vehicle (e.g., DMSO) is low and non-toxic. Also, verify the confluency and health of the cells before treatment.
-
Low Antiviral Activity: Confirm the potency of the this compound stock. Ensure the adenovirus stock has a high titer and that the MOI used is appropriate for the cell line.
-
Variability in qPCR Results: Use a consistent cell seeding density and MOI. Ensure complete DNA or RNA extraction and avoid freeze-thaw cycles of primers and probes. Run samples in triplicate.
-
No Plaques in Plaque Assay: Confirm the viability of the cell monolayer and the infectivity of the adenovirus stock. Ensure the agarose overlay is not too hot when added to the cells.
These protocols and notes provide a comprehensive guide for researchers to effectively design and execute experiments to study the adenovirus inhibitory properties of this compound.
References
Application Notes and Protocols for Assessing Cell Viability Following GSK983 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability in response to treatment with GSK983, a potent broad-spectrum antiviral agent. This compound has been shown to inhibit the growth of a variety of immortalized cell lines and induces apoptosis or cytostasis, making accurate assessment of cell viability crucial for understanding its mechanism of action and therapeutic potential.[1][2][3]
Introduction to this compound
This compound is a novel tetrahydrocarbazole compound that demonstrates antiviral activity against a range of DNA viruses by targeting a host cell protein rather than a viral-specific one.[1][2] Its mechanism of action involves the induction of a subset of interferon-stimulated genes.[1][2] More specifically, this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[4] By inhibiting DHODH, this compound depletes the cellular pyrimidine pool, which is essential for DNA and RNA synthesis, thereby leading to the observed anti-proliferative and antiviral effects. The compound typically exhibits efficacy in the nanomolar range (EC50 values of 5-40 nM) against various immortalized cell lines.[1][2]
Choosing the Right Cell Viability Assay
The selection of an appropriate cell viability assay is critical for obtaining accurate and reproducible data.[5] The choice depends on the specific research question, cell type, and experimental setup. This document outlines four commonly used assays: two colorimetric assays (MTT and XTT), one luminescent assay (CellTiter-Glo®), and a dye exclusion method (Trypan Blue).
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6] | Inexpensive, well-established. | Requires a solubilization step, formazan crystals can be difficult to dissolve, endpoint assay.[7] |
| XTT | Reduction of a tetrazolium salt to a water-soluble formazan product by metabolically active cells.[8] | Simpler protocol than MTT (no solubilization step), sensitive. | Reagent stability can be a concern, can be affected by culture medium components. |
| CellTiter-Glo® | Measures ATP levels, a marker of metabolically active cells, through a luciferase-based reaction that generates a luminescent signal.[9][10] | Highly sensitive, rapid "add-mix-measure" protocol, suitable for high-throughput screening.[9][10][11][12] | More expensive than colorimetric assays, requires a luminometer. |
| Trypan Blue | Dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[13][14][15] | Simple, inexpensive, provides a direct count of viable and non-viable cells.[13][15] | Manual counting can be subjective and time-consuming, not suitable for high-throughput screening.[15] |
Signaling Pathway Affected by this compound
This compound inhibits the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication.
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Viability Assays
The following diagram illustrates a general workflow for assessing the effect of this compound on cell viability.
Caption: General experimental workflow.
Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically after solubilization.[6]
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[16]
-
MTT solvent (e.g., 0.01 M HCl in isopropanol, or DMSO)[17]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C.[17]
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[17]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000-10,000 cells/well |
| This compound Concentration Range | 1 nM - 10 µM[1] |
| MTT Incubation Time | 3-4 hours[17] |
| Absorbance Wavelength | 570 nm (reference ~630 nm) |
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
Materials:
-
XTT reagent
-
Electron coupling reagent
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate (100 µL/well) and incubate for 24 hours.
-
Treat cells with a range of this compound concentrations and incubate for the desired duration.
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., 1 mL of electron coupling reagent to 6 mL of XTT reagent).[18]
-
Add 50-70 µL of the XTT working solution to each well.[8][18]
-
Incubate the plate at 37°C for 2-4 hours, protected from light.[18]
-
Read the absorbance at 450 nm. A reference wavelength of 660 nm can be used for background correction.[18]
| Parameter | Recommendation |
| Cell Seeding Density | 2,000-10,000 cells/well[19] |
| This compound Concentration Range | 1 nM - 10 µM[1] |
| XTT Incubation Time | 2-4 hours[18] |
| Absorbance Wavelength | 450 nm (reference ~660 nm)[18] |
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker for metabolically active cells.[9] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[9]
Materials:
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate in 100 µL of culture medium and incubate for 24 hours.
-
Treat cells with this compound at various concentrations and incubate for the desired time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a luminometer.
| Parameter | Recommendation |
| Cell Seeding Density | 1,000-10,000 cells/well |
| This compound Concentration Range | 1 nM - 10 µM[1] |
| Signal Stabilization Time | 10 minutes[10] |
| Plate Type | Opaque-walled |
Trypan Blue Exclusion Assay
This is a manual cell counting method that distinguishes between viable and non-viable cells based on membrane integrity.[15] Viable cells exclude the dye, while non-viable cells with compromised membranes take it up and stain blue.[13][14][15]
Materials:
-
Trypan Blue solution (0.4%)[13]
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Protocol:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with this compound for the desired duration.
-
Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[13][15]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[13]
| Parameter | Recommendation |
| Trypan Blue Concentration | 0.4%[13] |
| Cell to Dye Ratio | 1:1[13][15] |
| Incubation Time | 1-3 minutes[14][15] |
| Counting | Within 5 minutes of mixing[14][15] |
By following these detailed protocols and application notes, researchers can effectively assess the impact of this compound on cell viability and gain deeper insights into its therapeutic potential.
References
- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ro]
- 10. ch.promega.com [ch.promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brd.nci.nih.gov [brd.nci.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. home.sandiego.edu [home.sandiego.edu]
Application Note: Quantifying the Antiviral Efficacy of Gsk983 Against Adenovirus Type 5 Using Quantitative PCR (qPCR)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for quantifying the antiviral activity of Gsk983, a novel broad-spectrum antiviral agent, against human Adenovirus Type 5 (Ad-5). The described method utilizes reverse transcription quantitative PCR (RT-qPCR) to measure the reduction in viral gene expression in response to this compound treatment. This protocol is intended for researchers, scientists, and professionals in drug development engaged in the evaluation of antiviral compounds.
Introduction
This compound is a tetrahydrocarbazole compound that has demonstrated potent antiviral activity against a variety of DNA viruses, including Adenovirus, by inhibiting their replication.[1][2] Preliminary studies suggest that this compound's mechanism of action involves the induction of a subset of interferon-stimulated genes (ISGs), indicating it likely targets a host cell protein rather than a specific viral component.[1][2]
Quantitative PCR (qPCR) is a highly sensitive and specific method for quantifying nucleic acids, making it an ideal tool for assessing the efficacy of antiviral drugs by measuring changes in viral load.[][4] This protocol details the steps for cell culture, viral infection, this compound treatment, RNA extraction, reverse transcription, and qPCR analysis to determine the half-maximal effective concentration (EC50) of this compound against Ad-5.
Materials and Reagents
-
Human embryonic kidney (HEK293) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human Adenovirus Type 5 (Ad-5)
-
This compound compound
-
Phosphate-Buffered Saline (PBS)
-
TRIzol™ Reagent or equivalent RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit or equivalent
-
SYBR™ Green PCR Master Mix or equivalent
-
Nuclease-free water
-
Forward and reverse primers for Ad-5 E1A gene and a housekeeping gene (e.g., GAPDH)
Experimental Workflow
Detailed Experimental Protocols
Cell Culture and Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 80-90% confluency, trypsinize and seed them into 24-well plates at a density of 1 x 10^5 cells per well.
-
Incubate the plates overnight to allow for cell attachment.
This compound Treatment and Viral Infection
-
Prepare a 2-fold serial dilution of this compound in DMEM, with concentrations ranging from 1 µM to 1 nM. Include a vehicle control (DMSO) and a no-treatment control.
-
Aspirate the culture medium from the seeded cells and wash once with PBS.
-
Add 200 µL of the this compound dilutions or control medium to the respective wells and incubate for 2 hours.
-
Following pre-treatment, infect the cells with Ad-5 at a Multiplicity of Infection (MOI) of 0.1.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2.
RNA Extraction
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells by adding 500 µL of TRIzol™ Reagent and scraping the cells.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol.
-
Resuspend the final RNA pellet in 20 µL of nuclease-free water and determine the concentration and purity using a spectrophotometer.
Reverse Transcription (cDNA Synthesis)
-
Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit following the manufacturer's instructions.
-
The reaction mixture typically includes RNA, reverse transcriptase, dNTPs, and random primers.
-
Incubate the reaction as per the kit's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Store the resulting cDNA at -20°C until use in qPCR.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix using SYBR™ Green PCR Master Mix. For a 20 µL reaction, a typical setup is:
-
10 µL 2x SYBR™ Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Use primers specific for the Ad-5 E1A gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Perform the qPCR using a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt curve analysis
-
Data Analysis
-
Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative expression of the Ad-5 E1A gene.
-
ΔCt: For each sample, calculate the difference between the Ct value of the E1A gene and the Ct value of the GAPDH gene (ΔCt = Ct_E1A - Ct_GAPDH).
-
ΔΔCt: Normalize the ΔCt values of the this compound-treated samples to the vehicle control (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Fold Change: Calculate the fold change in viral gene expression as 2^(-ΔΔCt).
-
-
Percent Inhibition: Calculate the percentage of viral inhibition for each this compound concentration:
-
% Inhibition = (1 - Fold Change) x 100
-
-
EC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.
Expected Results
The results of this protocol will allow for the quantitative assessment of this compound's antiviral activity. A dose-dependent decrease in the relative expression of the Ad-5 E1A gene is expected with increasing concentrations of this compound.
Table 1: Example qPCR Data and Calculation of Relative Viral Gene Expression
| This compound (nM) | Avg. Ct (E1A) | Avg. Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2^-ΔΔCt) | % Inhibition |
| 0 (Vehicle) | 18.5 | 22.0 | -3.5 | 0.0 | 1.00 | 0 |
| 1 | 20.0 | 22.1 | -2.1 | 1.4 | 0.38 | 62 |
| 5 | 22.5 | 22.0 | 0.5 | 4.0 | 0.06 | 94 |
| 10 | 24.0 | 21.9 | 2.1 | 5.6 | 0.02 | 98 |
| 50 | 26.8 | 22.2 | 4.6 | 8.1 | 0.004 | 99.6 |
| 100 | 28.2 | 22.1 | 6.1 | 9.6 | 0.001 | 99.9 |
Table 2: Summary of this compound Antiviral Activity against Adenovirus Type 5
| Parameter | Value |
| EC50 | ~1.5 nM |
| CC50 (from separate cytotoxicity assay) | >10 µM |
| Selectivity Index (SI = CC50/EC50) | >6600 |
This compound Proposed Mechanism of Action
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of the antiviral effect of this compound against Adenovirus Type 5 using qPCR. The methodology is robust, sensitive, and allows for the accurate determination of the compound's EC50 value, providing critical data for antiviral drug development programs.
References
- 1. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for GSK983 in Virally Immortalized Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GSK983, a potent small molecule inhibitor, in studies involving virally immortalized cell lines. This compound exhibits a dual mechanism of action, making it a valuable tool for investigating viral replication, cell proliferation, and host-cell interactions.
Introduction
This compound is a novel tetrahydrocarbazole that demonstrates broad-spectrum antiviral activity.[1][2] It effectively inhibits the growth of cell lines immortalized by a range of viruses, including Human T-lymphotropic virus 1 (HTLV-1), Epstein-Barr virus (EBV), Human Papillomavirus (HPV), Simian virus 40 (SV40), and Adenovirus 5 (Ad-5), with EC50 values typically in the 10-40 nM range.[1][2] this compound's mode of action is twofold: it induces a subset of interferon-stimulated genes (ISGs) and acts as a potent inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition depletes the nucleotide pools essential for viral replication and rapid cell proliferation.[3][4] Depending on the specific cell line, this compound can induce either apoptosis or cytostasis at concentrations above 20 nM.[1][2] A key advantage of this compound is its selectivity for transformed cells, showing minimal effects on primary cells with CC50 values exceeding 10 μM.[1][2]
Data Presentation
The following tables summarize the effective concentrations of this compound on various virally immortalized cell lines and provide a general guideline for concentrations to be used in key in vitro assays.
Table 1: Efficacy of this compound against Virally Immortalized Cell Lines
| Viral Immortalizing Agent | Cell Line Example | EC50 Range (nM) | Reference |
| Epstein-Barr Virus (EBV) | Raji, IM-9 | 10 - 20 | [1] |
| Human Papillomavirus (HPV) | HeLa, W12 | 10 - 40 | [1] |
| Simian Virus 40 (SV40) | SV40-transformed fibroblasts | ~12 | [1] |
| Adenovirus 5 (Ad-5) | 293 | 10 - 40 | [1] |
| Human T-lymphotropic virus 1 (HTLV-1) | MT-4 | ~7.5 | [1] |
Table 2: Recommended this compound Concentration Ranges for In Vitro Assays
| Assay | Recommended Concentration Range | Notes |
| Cell Viability (MTS/CellTiter-Glo) | 1 nM - 10 µM | A broad range is recommended to determine the EC50 and CC50 in the specific cell line of interest. |
| Apoptosis (Annexin V/PI Staining) | 20 nM - 100 nM | Induction of apoptosis is typically observed at concentrations >20 nM. A dose-response is recommended. |
| Western Blot (ISG Induction) | 10 nM - 100 nM | Induction of ISGs can be observed within this range. Time-course experiments (6-48 hours) are advised. |
| Viral Replication Inhibition | 5 nM - 50 nM | Effective inhibition of viral replication is observed in this low nanomolar range. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its application.
Caption: Proposed signaling pathway of this compound in virally immortalized cells.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on virally immortalized cell lines.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound.
Materials:
-
Virally immortalized cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 10 µM down to 1 nM. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is visible.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Virally immortalized cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: Treat the cells with this compound at concentrations ranging from 20 nM to 100 nM. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells and collect them. Combine with the supernatant from each well to include any floating apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot for Interferon-Stimulated Genes (ISGs)
This protocol is for detecting the upregulation of ISG proteins following this compound treatment.
Materials:
-
Virally immortalized cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ISG proteins (e.g., IFIT1, OAS1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10 nM, 30 nM, 100 nM) for various time points (e.g., 6, 12, 24, 48 hours). Include vehicle and no-treatment controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the ISG of interest and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ISG protein levels to the loading control. Compare the expression levels in this compound-treated cells to the controls.
References
- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Application Note: Preparation and Storage of GSK983 for Research Applications
Audience: Researchers, scientists, and drug development professionals.
1.0 Abstract
GSK983 is a novel, potent, and broad-spectrum antiviral agent that functions by inhibiting the host cell enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] This inhibition disrupts the de novo pyrimidine biosynthesis pathway, which is critical for the replication of various viruses and the proliferation of immortalized cell lines.[1][2] this compound has demonstrated efficacy in the low nanomolar range against viruses such as adenovirus, polyoma virus SV-40, Epstein-Barr virus (EBV), and human papillomavirus (HPV).[4][5] Given its high potency, the accurate preparation of solutions and proper storage are critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the solubilization, storage, and preparation of working solutions of this compound for in vitro research.
2.0 Chemical and Physical Properties
This compound is a tetrahydrocarbazole compound with the following properties:
| Property | Value | Reference |
| IUPAC Name | N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide | [4] |
| CAS Number | 827591-02-6 | [1][6] |
| Molecular Formula | C₁₈H₁₆ClN₃O | [6][7] |
| Molecular Weight | 325.79 g/mol (often rounded to 326 g/mol ) | [1][4][6] |
| Purity | >98% (typically verified by HPLC) | [8][9] |
3.0 Solubility Data
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL (≥ 30.69 mM) | The recommended solvent for preparing high-concentration stock solutions.[4] Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. |
| Water | Insoluble or slightly soluble | Not recommended for primary stock solution preparation. |
| Ethanol | Insoluble or slightly soluble | Not recommended for primary stock solution preparation. |
4.0 Recommended Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Shelf Life | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed vial, protected from light and moisture.[1] |
| Stock Solution (in DMSO) | -80°C | 6 months to 1 year | Recommended long-term storage. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Suitable for short-term storage.[6][10] Avoid more than 1-2 freeze-thaw cycles. |
Experimental Protocols
5.1 Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro experiments.
Materials and Equipment:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[11] This prevents condensation of moisture inside the vial.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 325.79 g/mol = 0.00326 g = 3.26 mg
-
-
Solubilization: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath (not exceeding 37-50°C) can aid dissolution.[12][13] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, tightly sealed cryovials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[1][12][14]
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Immediately store the aliquots at -80°C for long-term use.[1][6]
5.2 Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the 10 mM DMSO stock solution to achieve final nanomolar concentrations in cell culture medium. This compound shows potent activity with EC₅₀ values in the 5-40 nM range.[4][5]
Procedure:
-
Thawing: Retrieve a single aliquot of the 10 mM this compound stock solution from the -80°C freezer. Thaw it completely at room temperature.
-
Intermediate Dilutions: It is recommended to perform serial dilutions in DMSO first before diluting into an aqueous medium to prevent precipitation.[15] For example, to reach a 10 µM working solution from a 10 mM stock, dilute 1 µL of the stock into 999 µL of cell culture medium.
-
Final Dilution: Add the final diluted sample to your cell culture medium to achieve the desired experimental concentration (e.g., 1 nM to 100 nM).
-
Crucial Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1% (v/v) , to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Example: To make a 100 mL cell culture medium with a final this compound concentration of 10 nM and 0.1% DMSO, you would add 100 µL of a 10 µM intermediate solution.
-
Visualizations
6.1 Experimental Workflow for this compound Preparation
Caption: Workflow for preparing and storing this compound solutions.
6.2 Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH inhibitor this compound | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound – Bioquote [bioquote.com]
- 9. This compound | 827591-02-6 | PROTAC | MOLNOVA [molnova.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Stability and Storage | Tocris Bioscience [tocris.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. captivatebio.com [captivatebio.com]
- 15. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Gsk983 Efficacy and Uridine Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reduced efficacy of Gsk983 in the presence of exogenous uridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the host cell enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication.[1][3][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby exhibiting broad-spectrum antiviral and anti-proliferative activity.[1][2][5]
Q2: We are observing a significant decrease in this compound efficacy in our cell culture experiments. What could be the cause?
A2: A common reason for reduced this compound efficacy is the presence of exogenous uridine in the cell culture medium.[2][3][5] Uridine can be taken up by cells and utilized through the pyrimidine salvage pathway to produce pyrimidine nucleotides, thus bypassing the DHODH inhibition by this compound.[1][2][3][5] Standard cell culture media often contain levels of uridine that are sufficient to counteract the effect of this compound.[2]
Q3: How can we overcome the reduced efficacy of this compound caused by exogenous uridine?
A3: To restore the efficacy of this compound in the presence of uridine, it is recommended to co-administer an inhibitor of the pyrimidine salvage pathway.[1][5][6] A commonly used inhibitor is Cyclopentenyl Uracil (CPU), which targets uridine-cytidine kinase (UCK), a key enzyme in the salvage pathway.[1][7] The combination of this compound and a salvage pathway inhibitor can effectively block both pyrimidine synthesis routes.[1][6]
Q4: Are there other inhibitors of the pyrimidine salvage pathway that can be used?
A4: Yes, besides CPU, inhibitors of uridine-cytidine kinase 2 (UCK2) can also be effective.[5][8] Genetic knockdown of UCK2 has been shown to sensitize cells to this compound.[1][5] Additionally, inhibitors of nucleoside transporters, such as dipyridamole, can prevent the uptake of exogenous uridine and restore sensitivity to DHODH inhibitors.[2][6]
Q5: What is the expected outcome of combining this compound with a pyrimidine salvage pathway inhibitor?
A5: The combination therapy is expected to synergistically inhibit cell proliferation or viral replication, even in the presence of physiological concentrations of uridine.[1] This approach depletes intracellular pyrimidine pools more effectively than either agent alone.[1] For example, combining this compound with CPU has been shown to successfully suppress dengue virus infection in the presence of uridine.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound shows high potency in initial screens but fails in subsequent experiments. | The initial screening medium may have had low or no uridine, while subsequent experiments used a medium containing uridine. | Analyze the composition of all culture media used. Switch to a uridine-free medium for this compound experiments or supplement the medium with a pyrimidine salvage pathway inhibitor like CPU. |
| Inconsistent results with this compound treatment across different cell lines. | Cell lines may have varying levels of dependence on the de novo versus the salvage pathway for pyrimidine synthesis. | Characterize the expression levels of key enzymes in both pathways (e.g., DHODH, UCK2) in your cell lines. This can help in selecting the most sensitive cell lines or in tailoring the inhibitor combination strategy. |
| The combination of this compound and CPU is causing unexpected cytotoxicity in uninfected cells. | While the combination is designed to be selective, high concentrations or prolonged exposure might affect normal cell proliferation. | Perform a dose-response matrix (checkerboard analysis) to identify the optimal concentrations of this compound and CPU that maximize antiviral/anti-proliferative effects while minimizing cytotoxicity. |
| Difficulty in measuring the direct effect of this compound on pyrimidine pools. | Intracellular nucleotide extraction and analysis can be challenging. | Utilize a validated protocol for nucleotide extraction using cold acidic methods. Analyze the nucleotide pools using a sensitive and reliable method like HPLC-MS. |
Quantitative Data Summary
Table 1: Efficacy of this compound and Combination Therapy on Viral Replication
| Treatment | Uridine Concentration | Dengue Virus Replication Inhibition | Reference |
| This compound (0.2 µM) | Physiological | Ineffective | [1] |
| CPU (250 µM) | Physiological | Ineffective | [1] |
| This compound (0.2 µM) + CPU (250 µM) | Physiological | ~50% | [1] |
| This compound (variable) + CPU (1 mM) | Physiological | Almost complete suppression | [1] |
Table 2: IC50 Values of DHODH Inhibitors in Neuroblastoma Cell Lines
| Cell Line (MYCN status) | This compound IC50 (nM) | Brequinar IC50 (nM) | Reference |
| NGP (Amplified) | 2.6 | 13.5 | [2] |
| KELLY (Amplified) | 2.9 | 15.2 | [2] |
| SK-N-BE(2) (Amplified) | 4.5 | 28.7 | [2] |
| SK-N-AS (Non-amplified) | 58.3 | >1000 | [2] |
| SK-N-FI (Non-amplified) | 97.4 | >1000 | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound, with and without a pyrimidine salvage inhibitor, on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium (with and without uridine)
-
This compound
-
Cyclopentenyl Uracil (CPU) or other salvage pathway inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the salvage pathway inhibitor in the appropriate culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitors (single agents and combinations). Include vehicle-only controls.
-
Incubate the plate for the desired exposure period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Viral Plaque Assay
This protocol is for quantifying the effect of this compound and combination treatments on viral infectivity.
Materials:
-
6-well or 12-well cell culture plates
-
Host cells susceptible to the virus of interest
-
Virus stock of known titer
-
Culture medium
-
This compound and salvage pathway inhibitor
-
Overlay medium (e.g., medium with 1% low-melting-point agarose or methylcellulose)
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Pre-treat the cell monolayers with medium containing the desired concentrations of this compound and/or the salvage pathway inhibitor for a specified time.
-
Remove the treatment medium and infect the cells with 100-200 µL of each viral dilution for 1 hour at 37°C, allowing for viral adsorption.
-
Remove the viral inoculum and wash the cells gently with PBS.
-
Add 2-3 mL of overlay medium containing the respective inhibitor concentrations to each well.
-
Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells by adding the fixation solution for at least 30 minutes.
-
Remove the overlay and the fixation solution, then stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the viral titer in plaque-forming units per mL (PFU/mL).
Protocol 3: Measurement of Intracellular Nucleotide Pools by HPLC-MS
This protocol provides a general workflow for analyzing the impact of this compound on nucleotide biosynthesis.
Materials:
-
Cultured cells
-
This compound and/or salvage pathway inhibitor
-
Cold PBS
-
Cold extraction solvent (e.g., 80% methanol or 0.5 M perchloric acid)
-
Cell scraper
-
High-speed refrigerated centrifuge
-
HPLC-MS system
Procedure:
-
Culture cells to the desired confluency and treat with inhibitors for the specified time.
-
Rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Immediately add the cold extraction solvent to the plate and scrape the cells.
-
Collect the cell lysate and transfer it to a microcentrifuge tube.
-
Vortex the lysate vigorously and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the intracellular metabolites.
-
Analyze the supernatant using a validated HPLC-MS method for the separation and quantification of pyrimidine nucleotides (e.g., UMP, UDP, UTP).
-
Normalize the nucleotide levels to the total protein content or cell number of the original sample.
Visualizations
Caption: Pyrimidine biosynthesis pathways and points of inhibition.
Caption: General experimental workflow for overcoming reduced this compound efficacy.
References
- 1. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 5. Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopentenyl uracil: an effective inhibitor of uridine salvage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Gsk983 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of GSK983 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the host cell enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which in turn inhibits viral replication and the proliferation of rapidly dividing cells that are dependent on this pathway.[1]
Q2: What are the known on-target effects of this compound in cellular assays?
A2: The primary on-target effects of this compound stem from its inhibition of DHODH and subsequent pyrimidine depletion. These effects include:
-
Broad-spectrum antiviral activity: Inhibition of replication for a variety of DNA and RNA viruses.[2][3][4]
-
Anti-proliferative activity: Inhibition of the growth of immortalized cell lines.[2][3] Depending on the cell line, this can manifest as cytostasis or apoptosis at concentrations above 20 nM.[2][3]
-
Induction of interferon-stimulated genes (ISGs): this compound has been observed to induce a subset of ISGs.[2][3][4]
Q3: What are the potential off-target effects of this compound?
A3: Currently, the major observed effects of this compound in cellular assays, such as apoptosis and cytostasis in immortalized cell lines, are considered to be linked to its primary mechanism of action (inhibition of pyrimidine biosynthesis) rather than binding to unintended secondary targets. The compound shows significantly less effect on primary cells, which are less reliant on the de novo pyrimidine synthesis pathway.[2][3] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out without comprehensive kinome screening and other profiling studies.
Q4: Why is the antiviral activity of this compound sometimes weak or absent in my experiments?
A4: The efficacy of this compound is highly dependent on the availability of extracellular uridine. Cells can bypass the inhibition of de novo pyrimidine synthesis by utilizing the pyrimidine salvage pathway, which uses uridine from the culture medium. High concentrations of uridine in the medium can rescue cells and viruses from the effects of this compound.[1] Ensure your cell culture medium does not contain high levels of uridine or supplement it accordingly for your experimental controls.
Q5: Is this compound cytotoxic to all cell types?
A5: No, this compound exhibits selective cytotoxicity. It has a more potent inhibitory effect on the growth of immortalized and rapidly dividing cell lines.[2][3] Primary cells are generally less sensitive to this compound, with cytotoxic concentrations (CC50) being significantly higher than the effective antiviral concentrations (EC50).[2][3] For example, the CC50 values for primary human keratinocytes, fibroblasts, lymphocytes, endothelial, and bone marrow progenitor cells are all above 10 µM.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low antiviral activity observed | High uridine concentration in the cell culture medium. | Check the formulation of your cell culture medium. Consider using a medium with low or no uridine. Alternatively, use dialyzed fetal bovine serum to reduce the concentration of nucleosides. |
| The virus is not susceptible to this compound. | This compound is not effective against all viruses. For example, it shows weak inhibition against Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus (HIV).[2][3] Confirm from literature that your virus of interest is susceptible to DHODH inhibitors. | |
| High cytotoxicity in primary cells | This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration that is effective against the virus while minimizing cytotoxicity to the host cells. The CC50 for primary cells is generally high (>10 µM).[2][3] |
| Cell health and density issues. | Ensure cells are healthy and seeded at the correct density. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell culture conditions, including medium composition, passage number, and cell density. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer. |
Quantitative Data Summary
Table 1: Antiviral Activity of this compound against various viruses.
| Virus | Host Cell | EC50 / K (nM) | Imax (%) | Reference |
| Adenovirus-5 | HFF | 21 | 99 | [2] |
| SV40 | Vero | 7.5 | 88 | [2] |
| HPV (episomal) | W12 | ~10-20 | N/A | [2] |
| EBV (episomal) | B-LCL | ~10-20 | N/A | [2] |
EC50: 50% effective concentration; K: median effect concentration; Imax: maximum inhibition.
Table 2: Anti-proliferative Activity of this compound in different cell lines.
| Cell Line | Origin/Type | CC50 / K (nM) | Reference |
| IM9 | EBV-immortalized B-cell | 16 | [4] |
| B-LCL 5/2/1 | EBV-immortalized B-cell | 14 | [4] |
| MT4 | HTLV-1-immortalized T-cell | 7.5 | [4] |
| Vero | Monkey Kidney Epithelial | 12 | [2] |
| HFF | Primary Human Foreskin Fibroblast | >35,500 | [2] |
CC50: 50% cytotoxic concentration; K: median effect concentration.
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit a dose-response curve to determine the CC50 value.
2. Antiviral Assay (e.g., for Adenovirus-5)
-
Cell Seeding: Seed primary human fibroblasts (HFFs) in a 96-well plate and allow them to form a confluent monolayer.
-
Infection and Treatment: Infect the cells with Adenovirus-5 at a specific multiplicity of infection (MOI). After infection, replace the inoculum with a fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Viral replication can be quantified by various methods, such as:
-
qPCR: Extract viral DNA and quantify the number of viral genomes.
-
Reporter Virus: Use a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) and measure the reporter signal.
-
Plaque Assay: Titer the virus in the supernatant to determine the plaque-forming units.
-
-
Data Analysis: Normalize the viral replication signal to the vehicle-treated control and plot against the log of the this compound concentration to determine the EC50 value.
Visualizations
References
- 1. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Managing Gsk983 solubility and stability in culture media
Welcome to the technical support center for GSK983. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, broad-spectrum antiviral agent.[1][2] It functions as an inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH).[3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby hindering viral replication and cell proliferation, particularly in rapidly dividing cells.[1][4] Preliminary studies also indicate that this compound can induce the expression of a subset of interferon-stimulated genes (ISGs), contributing to its antiviral effects.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.
Q4: In which cell culture media has this compound been used successfully?
A4: this compound has been used in a variety of cell culture media, including Dulbecco's Modified Eagle Medium (DMEM), Minimum Essential Medium (MEM), and RPMI-1640.[1] These media were typically supplemented with 10% fetal bovine serum (FBS).[1]
Q5: What is the maximum recommended final concentration of DMSO in the culture medium?
A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 1% (v/v).[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous culture media.
-
Possible Cause 1: Low aqueous solubility. this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions such as cell culture media. Direct dilution of a highly concentrated DMSO stock into the media can cause the compound to precipitate out of solution.
-
Solution:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your concentrated this compound stock solution in DMSO first to achieve a lower concentration.
-
Stepwise Addition: Add the final, less concentrated DMSO stock dropwise to the culture medium while gently vortexing or swirling the medium. This gradual addition can help to keep the compound in solution.
-
Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium does not exceed 1%.
-
-
-
Possible Cause 2: High final concentration of this compound. The desired final concentration of this compound in your experiment may exceed its solubility limit in the specific culture medium being used.
-
Solution:
-
Determine Solubility Limit: It is recommended to experimentally determine the kinetic solubility of this compound in your specific cell culture medium (with all supplements, including serum) before conducting your experiments. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Adjust Working Concentration: If your intended working concentration is above the solubility limit, you may need to lower it to a concentration that remains in solution.
-
-
Issue 2: Loss of this compound activity over time in culture.
-
Possible Cause 1: Instability in culture medium at 37°C. Small molecules can degrade in aqueous solutions, especially at physiological temperatures. The stability of this compound in your specific culture medium over the duration of your experiment may be a factor.
-
Solution:
-
Assess Stability: Perform a stability study to determine the half-life of this compound in your culture medium at 37°C. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Frequent Media Changes: If this compound is found to be unstable over the course of your experiment, consider replacing the culture medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
-
Minimize Exposure to Light: Protect the this compound-containing media from light, as light can sometimes accelerate the degradation of small molecules.
-
-
-
Possible Cause 2: Non-specific binding. Small molecules can bind to serum proteins in the culture medium or adhere to the plastic of the culture vessel, reducing the effective concentration of the compound available to the cells.[5]
-
Solution:
-
Consider Serum-Free Media: If your cell line can be maintained in serum-free or low-serum conditions, this may reduce the impact of serum protein binding. However, be aware that this can also affect the solubility of the compound.
-
Pre-coat Culture Vessels: In some cases, pre-coating culture vessels with a blocking agent may reduce non-specific binding, although this is not a common practice for small molecule inhibitors.
-
Account for Binding in Dose-Response Studies: Be aware that the nominal concentration of this compound added to the medium may not be the same as the effective concentration. The impact of non-specific binding can be indirectly accounted for in dose-response experiments where the effective concentration is what elicits the biological response.
-
-
Data Presentation
The following tables provide an example of how to present quantitative data for this compound solubility and stability. Researchers should determine these values for their specific experimental conditions using the protocols provided below.
Table 1: Kinetic Solubility of this compound in Different Cell Culture Media
| Cell Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | User-determined value |
| RPMI-1640 | 10% FBS | User-determined value |
| DMEM | 0% FBS (Serum-Free) | User-determined value |
| RPMI-1640 | 0% FBS (Serum-Free) | User-determined value |
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Cell Culture Medium | Serum Concentration (%) | Half-life (hours) |
| DMEM | 10% FBS | User-determined value |
| RPMI-1640 | 10% FBS | User-determined value |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Media
This protocol is adapted from standard methods for determining the kinetic solubility of small molecules in aqueous solutions.
Materials:
-
This compound powder
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
96-well microplates (polypropylene for compound storage, clear for analysis)
-
Plate shaker
-
Plate reader capable of measuring absorbance or a nephelometer
-
(Optional) HPLC-UV system for more precise quantification
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a Dilution Series: In a 96-well polypropylene plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to low µM concentrations).
-
Add to Culture Media: In a separate 96-well plate, add your cell culture medium (e.g., 198 µL per well). Add 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the media plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Shake: Seal the plate and incubate at room temperature (or 37°C) for 1-2 hours on a plate shaker. This allows for the precipitation of the compound to reach a steady state.
-
Detect Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the DMSO control indicates precipitation.
-
Absorbance: Measure the absorbance of the plate at a wavelength where the precipitate scatters light (e.g., 620 nm). An increase in absorbance indicates precipitation.
-
-
Determine the Kinetic Solubility Limit: The highest concentration that does not show a significant increase in light scattering or absorbance compared to the control is considered the kinetic solubility limit.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol is designed to determine the stability of this compound in your culture medium over time at 37°C.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (with supplements)
-
Sterile tubes or flasks
-
Incubator at 37°C with 5% CO2
-
HPLC-UV system
-
Appropriate HPLC column and mobile phase for this compound analysis
Methodology:
-
Prepare this compound-Containing Medium: Prepare a solution of this compound in your complete cell culture medium at a concentration below its kinetic solubility limit (e.g., 10 µM).
-
Incubate at 37°C: Place the this compound-containing medium in a sterile, sealed container in a 37°C incubator.
-
Collect Samples Over Time: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot of the medium.
-
Store Samples: Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
Analyze by HPLC:
-
Thaw the samples.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
-
The peak area of this compound at each time point will be proportional to its concentration.
-
-
Calculate Half-Life:
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the natural logarithm of the normalized concentration versus time.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Signaling Pathways and Workflows
This compound Mechanism of Action: Inhibition of DHODH in the Pyrimidine Biosynthesis Pathway
This compound targets and inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH), a key step in the de novo synthesis of pyrimidines. This depletion of pyrimidines is crucial for halting viral replication and cell proliferation.
Caption: Inhibition of DHODH by this compound in the pyrimidine biosynthesis pathway.
This compound-Induced Interferon-Stimulated Gene (ISG) Expression
Preliminary studies suggest that this compound can induce the expression of interferon-stimulated genes (ISGs), which play a role in the innate antiviral response. This is likely a downstream effect of its primary mechanism of action.
Caption: Proposed pathway for this compound-induced ISG expression.
Experimental Workflow for Solubility and Stability Testing
The following workflow outlines the key steps for characterizing the solubility and stability of this compound in your experimental setup.
References
- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Interpreting unexpected results from Gsk983 mechanism of action studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results from Gsk983 mechanism of action studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Initial studies proposed that this compound, a novel tetrahydrocarbazole, exerts its broad-spectrum antiviral and anti-proliferative effects by inducing a subset of interferon-stimulated genes (ISGs).[1][2] However, more recent genome-wide analyses have identified dihydroorotate dehydrogenase (DHODH) as the direct molecular target.[3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting both viral replication and the proliferation of rapidly dividing cells.[3] The induction of ISGs is likely a downstream consequence of this primary mechanism.
Q2: Why does this compound show selectivity for immortalized cells over primary cells?
A2: this compound demonstrates significant cytotoxicity in immortalized or virally transformed cell lines (EC₅₀ in the 10-40 nM range) while having minimal effect on primary cells (CC₅₀ > 10 µM).[1][2] This selectivity is likely due to the higher metabolic rate and increased reliance on de novo nucleotide synthesis in rapidly proliferating cancer or immortalized cells compared to quiescent primary cells. Primary cells may also more effectively utilize the pyrimidine salvage pathway, which is less dependent on DHODH.
Q3: Why is this compound effective against some viruses but not others?
A3: this compound shows potent activity against a range of DNA viruses like adenovirus, SV40, HPV, and EBV.[1][2] However, it is not effective against viruses such as Herpes Simplex Virus-1 (HSV-1) and HIV at similar concentrations.[1][2] This discrepancy can be attributed to the specific replication strategies of different viruses. Viruses that are highly dependent on the host cell's de novo pyrimidine synthesis for their replication will be more susceptible to DHODH inhibition. Conversely, viruses like HSV-1 may have their own mechanisms for nucleotide scavenging or may replicate in a manner that is less sensitive to fluctuations in the host pyrimidine pool.
Q4: My in vivo experiments with this compound are not replicating my in vitro results. What could be the reason?
A4: A key factor to consider is the presence of physiological concentrations of uridine in an in vivo environment. Uridine can be utilized by the pyrimidine salvage pathway, effectively bypassing the block in the de novo pathway caused by this compound's inhibition of DHODH.[3] This can diminish the antiviral and anti-proliferative effects of the compound. For this reason, combining this compound with an inhibitor of the pyrimidine salvage pathway, such as cyclopentenyl uracil (CPU), has been shown to enhance its antiviral efficacy in vivo.[3]
Troubleshooting Guide for Unexpected Experimental Results
| Unexpected Result | Potential Cause | Recommended Action |
| Variable cell response: some cell lines undergo apoptosis while others show cytostasis. | The cellular response to pyrimidine depletion can be cell-type specific. Depending on the genetic background and the status of cell cycle checkpoints, cells may arrest their growth (cytostasis) or undergo programmed cell death (apoptosis).[1][2] | Characterize the cell death/survival pathways in your specific cell line. Perform assays for both apoptosis (e.g., caspase activation, Annexin V staining) and cell cycle arrest (e.g., flow cytometry for cell cycle analysis) to determine the predominant outcome. |
| Delayed onset of inhibition observed after this compound treatment. | The inhibitory effects of this compound are not immediate because they rely on the depletion of the existing intracellular nucleotide pool. This takes time. The initial hypothesis of gene induction also aligns with a delayed onset.[1] | Perform time-course experiments to map the kinetics of inhibition. Measure nucleotide levels over time to correlate them with the observed phenotypic effects. |
| Loss of this compound efficacy at higher cell densities. | At higher cell densities, the demand for nucleotides is greater, and cell-cell signaling can alter metabolic states. Additionally, the effective concentration of the drug per cell may be lower. | Standardize cell seeding densities for all experiments. If you must use high-density cultures, consider increasing the concentration of this compound and re-evaluating the dose-response curve. |
| Discrepancy between antiviral EC₅₀ and anti-proliferative CC₅₀ values. | Viral replication may be more sensitive to nucleotide depletion than host cell proliferation. This can result in a potent antiviral effect at concentrations that are not yet cytotoxic to the host cell. | This is an expected result and represents the therapeutic window of the compound. It is important to measure both viral replication (e.g., by qPCR for viral DNA) and cell viability (e.g., MTS or CTG assay) in parallel to determine the selectivity index.[1] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.[1]
-
Viability Measurement: Add a viability reagent such as MTS or CellTiter-Glo® to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control. Calculate the CC₅₀ value by fitting the data to a dose-response curve.[1]
Antiviral Assay (using Adenovirus-5 as an example)
-
Cell Infection: Seed host cells (e.g., human foreskin fibroblasts - HFF) in a 96-well plate. Infect the cells with Adenovirus-5 at a specific multiplicity of infection (MOI), for instance, an MOI of 3, for 2 hours.[1]
-
Treatment: Remove the virus-containing medium and replace it with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C.[1]
-
Quantification of Viral DNA: Harvest the cells and extract total DNA. Perform quantitative PCR (qPCR) using primers specific for an adenovirus gene to determine the viral copy number.[1]
-
Data Analysis: Normalize the viral DNA levels to a housekeeping gene or to the cell number. Calculate the EC₅₀ value by plotting the inhibition of viral replication against the drug concentration.[1]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against Various Viruses
| Virus | Host Cell | EC₅₀ (nM) | Maximum Inhibition (%) |
| Adenovirus-5 | HFF | 21 | 99 |
| SV-40 | Vero | 7.5 | 88 |
| Data sourced from Harvey R, et al. (2009) and MedChemExpress.[1][4] |
Table 2: Effect of this compound on the Growth of Cell Lines Immortalized by Viral Infection
| Cell Line | Immortalizing Virus | EC₅₀ (nM) |
| IM9 | EBV | 16 |
| B-LCL 5/2/1 | EBV | 14 |
| MT4 | HTLV-1 | 7.5 |
| Data sourced from MedChemExpress.[4] |
Table 3: Cytotoxicity of this compound in Primary Human Cells
| Cell Type | CC₅₀ (µM) |
| Keratinocytes | > 10 |
| Fibroblasts | > 10 |
| Lymphocytes | > 10 |
| Endothelial Cells | > 10 |
| Data sourced from Harvey R, et al. (2009).[1][2] |
Visualizations
Caption: this compound inhibits DHODH, a key enzyme in pyrimidine synthesis.
Caption: Logic diagram for troubleshooting unexpected this compound results.
References
- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: DHODH Inhibitor (e.g., GSK983) Resistance
Welcome to the technical support center for researchers utilizing Dihydroorotate Dehydrogenase (DHODH) inhibitors like GSK983. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental challenges, particularly the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DHODH inhibitors like this compound?
A1: DHODH inhibitors, including this compound, target and block the activity of the dihydroorotate dehydrogenase (DHODH) enzyme.[1][2] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby impeding cell proliferation and growth, which is particularly effective against rapidly dividing cells like cancer cells.[1][3]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to DHODH inhibitors is a known phenomenon and can occur through several mechanisms:
-
Target-based resistance: This can involve amplification of the DHODH gene, leading to overexpression of the target enzyme, or the acquisition of point mutations in the drug-binding site of DHODH that reduce inhibitor efficacy.[4][5][6][7]
-
Upregulation of the pyrimidine salvage pathway: Cells can compensate for the blockade of de novo synthesis by increasing their uptake and utilization of extracellular pyrimidines through the salvage pathway.[8] A key enzyme in this pathway is uridine-cytidine kinase 2 (UCK2).[8]
-
Activation of upstream enzymes: Increased activity of enzymes upstream of DHODH in the de novo pathway, such as carbamoyl-phosphate synthetase 2/aspartate transcarbamoylase/dihydroorotase (CAD), can also contribute to resistance.[9]
-
Microenvironment-mediated resistance: Stromal cells within the tumor microenvironment, such as macrophages, can secrete pyrimidine metabolites like deoxycytidine, which can be taken up by cancer cells and confer resistance to chemotherapy.[10]
Q3: How can I confirm that the observed effect of this compound in my experiment is on-target?
A3: A standard method to confirm the on-target effect of a DHODH inhibitor is a uridine rescue experiment. Supplementing the cell culture medium with uridine bypasses the need for de novo pyrimidine synthesis.[4][11][12] If the addition of uridine reverses the anti-proliferative or cytotoxic effects of this compound, it strongly suggests the observed phenotype is due to DHODH inhibition.[11][12]
Q4: Are there strategies to overcome or mitigate resistance to this compound?
A4: Yes, several strategies are being explored to combat resistance to DHODH inhibitors:
-
Combination Therapies:
-
Inhibition of the Pyrimidine Salvage Pathway: Combining this compound with an inhibitor of the salvage pathway (e.g., a UCK2 inhibitor) can create a synthetic lethal effect.[13]
-
Immune Checkpoint Blockade: DHODH inhibition has been shown to increase the expression of antigen presentation pathway genes in cancer cells, potentially sensitizing them to immune checkpoint inhibitors.[11][14]
-
DNA-Demethylating Agents: Synergistic effects have been observed when combining DHODH inhibitors with agents like decitabine in myelodysplastic syndromes.[12][15]
-
PARP Inhibitors: In some contexts, like endometrial cancer, combining DHODH inhibitors with PARP inhibitors can enhance DNA damage and reduce cell survival.[16]
-
Other Targeted Therapies: Depending on the specific resistance mechanism, combinations with inhibitors of pathways like PI3K may be effective.[6]
-
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in a Cell Line
| Symptom | Possible Cause | Suggested Solution |
| Gradual increase in the IC50 value of this compound over several passages. | Development of acquired resistance. | 1. Sequence the DHODH gene: Check for mutations in the drug-binding pocket. 2. Perform qPCR or Western blot for DHODH: Assess for target gene amplification or protein overexpression.[7] 3. Analyze pyrimidine salvage pathway gene expression: Use qPCR to check for upregulation of UCK2 or other salvage pathway genes.[8] 4. Test combination with a salvage pathway inhibitor: Evaluate if co-treatment restores sensitivity.[13] |
| Cell viability is not affected by this compound, even at high concentrations. | Intrinsic resistance. | 1. Assess the pyrimidine salvage capacity: Culture cells in media with and without uridine to determine their dependence on the de novo pathway. Cells with high salvage capacity may be intrinsically resistant.[11] 2. Measure baseline DHODH expression: High endogenous levels of DHODH could contribute to resistance. |
| This compound is effective in monoculture but not in co-culture with stromal cells. | Microenvironment-mediated resistance. | 1. Analyze conditioned media: Use mass spectrometry to identify secreted metabolites from stromal cells that could be rescuing the cancer cells.[10] 2. Inhibit pyrimidine secretion from stromal cells: If pyrimidines are identified, consider targeting their synthesis or transport in the stromal cell population in your co-culture model.[10] |
Issue 2: Inconsistent Results Between Experiments
| Symptom | Possible Cause | Suggested Solution |
| High variability in cell viability or proliferation assays. | Fluctuations in extracellular uridine/pyrimidine levels. | 1. Use dialyzed fetal bovine serum (FBS): Standard FBS can contain variable levels of nucleosides. Using dialyzed FBS provides a more controlled environment.[14] 2. Control for uridine supplementation: If using uridine for rescue experiments, ensure consistent concentrations and timing across all experiments. |
| Discrepancy between in vitro and in vivo efficacy. | Host-level pyrimidine salvage. | 1. Measure plasma uridine levels in the animal model: High physiological concentrations of uridine can counteract the effect of the DHODH inhibitor.[13][17] 2. Consider combination therapy: In vivo, combining the DHODH inhibitor with a salvage pathway inhibitor may be necessary to achieve efficacy.[13] |
Experimental Protocols
Protocol 1: Generation of a DHODH Inhibitor-Resistant Cell Line
This protocol describes a method for generating cell lines with acquired resistance to a DHODH inhibitor by continuous culture in the presence of escalating drug concentrations.[4]
Methodology:
-
Initial Seeding: Plate the parental cancer cell line (e.g., TF-1 or U937) at a low density.
-
Drug Escalation:
-
Begin by treating the cells with the DHODH inhibitor (e.g., this compound) at a concentration equal to the IC50.
-
Once the cells have resumed proliferation, subculture them and double the concentration of the inhibitor.
-
Repeat this process of gradually increasing the drug concentration over several weeks to months.[4]
-
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of the inhibitor (e.g., 10-50 µM), resistant populations can be isolated.
-
Validation:
-
Perform a dose-response assay to confirm the shift in IC50 compared to the parental cell line.
-
Cryopreserve the resistant cell line at various passages.
-
Protocol 2: Uridine Rescue Assay
This assay is used to determine if the cellular effects of a DHODH inhibitor are due to the depletion of the pyrimidine pool.[11]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment:
-
Prepare media with a range of concentrations of the DHODH inhibitor (e.g., this compound).
-
For each inhibitor concentration, prepare a parallel set of wells with media also containing a final concentration of 100 µM uridine.
-
Include control wells with no inhibitor and wells with only uridine.
-
-
Incubation: Incubate the plate for a period appropriate to observe the desired effect (e.g., 72 hours for a proliferation assay).
-
Assessment: Measure cell viability or proliferation using a standard method (e.g., CellTiter-Glo®, MTS, or cell counting).
-
Analysis: Compare the dose-response curve of the inhibitor in the presence and absence of uridine. A rightward shift in the curve in the presence of uridine indicates a successful rescue and confirms the on-target effect.
Visualizations
Signaling and Resistance Pathways
Caption: Mechanisms of action and resistance to DHODH inhibitors.
Experimental Workflow: Verifying On-Target Activity
Caption: Workflow for a uridine rescue experiment.
Logical Flow for Troubleshooting Resistance
Caption: Troubleshooting logic for DHODH inhibitor resistance.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. - University of Leicester - Figshare [figshare.le.ac.uk]
- 7. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. biorxiv.org [biorxiv.org]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 15. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
The effect of serum concentration on Gsk983 activity
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving Gsk983, with a particular focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a potent, broad-spectrum antiviral agent.[1] Initially, its activity was associated with the induction of a subset of interferon-stimulated genes.[2][3] More recent studies have identified its primary mechanism as the inhibition of the host cell enzyme dihydroorotate dehydrogenase (DHODH).[4] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby hindering both viral replication and the proliferation of immortalized cell lines.[2][4]
Q2: We are observing lower than expected this compound activity in our cell-based assays. What could be the cause?
A2: A common reason for reduced this compound efficacy is the presence of uridine in the cell culture medium, which is often supplemented with serum.[4] this compound blocks the de novo synthesis of pyrimidines; however, cells can utilize the pyrimidine salvage pathway to bypass this inhibition by taking up extracellular uridine.[4] Standard cell culture media supplemented with fetal bovine serum (FBS) or other types of serum contain physiological concentrations of uridine, which can rescue cells and viruses from the effects of this compound.[4]
Q3: How can we mitigate the interference of serum components with this compound activity?
A3: To enhance the antiviral efficacy of this compound, it is recommended to either use a serum-free medium or a medium with a very low serum concentration if the cells can tolerate it. Alternatively, you can use dialyzed serum, which has had small molecules like uridine removed. If these options are not feasible, another approach is the co-administration of a pyrimidine salvage pathway inhibitor, such as cyclopentenyl uracil (CPU), which can restore the antiviral activity of this compound even in the presence of extracellular uridine.[4]
Q4: What are the typical EC50 values for this compound against various viruses and cell lines?
A4: this compound typically exhibits potent activity with EC50 values in the low nanomolar range. For instance, it inhibits the replication of adenovirus Ad-5 and polyoma virus SV-40 with EC50 values of 5–20 nM.[3] It also inhibits the growth of various immortalized cell lines (e.g., HTLV-1, EBV, HPV, SV40, and Ad-5 immortalized cells) with EC50 values between 10–40 nM.[2][3]
Q5: Is this compound cytotoxic to primary cells?
A5: this compound shows significantly less activity against primary cells compared to immortalized cell lines. The cytotoxic concentration 50 (CC50) values for primary cells such as keratinocytes, fibroblasts, lymphocytes, and endothelial cells are generally above 10 µM.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variable this compound Potency | Inconsistent serum concentration or lot-to-lot variability in serum composition. | Use a consistent, low percentage of serum, or switch to dialyzed serum or a serum-free medium. If possible, quantify the uridine concentration in different serum lots. |
| Complete Lack of Activity | High concentrations of uridine and other nucleosides in the culture medium are bypassing the DHODH inhibition. | Test this compound activity in a medium with low serum (e.g., 1-2%) or dialyzed serum. Consider co-treatment with a pyrimidine salvage inhibitor.[4] |
| Cell Line Specific Effects | Different cell lines may have varying dependencies on the de novo versus the salvage pathway for pyrimidine synthesis. | Characterize the pyrimidine metabolism of your specific cell line. Cells with a more active salvage pathway may be more resistant to this compound in the presence of serum. |
| Inconsistent Results in Antiviral Assays | The viral replication cycle and its demand for nucleotides may vary between different viruses. | Optimize the timing of this compound treatment relative to viral infection for each specific virus to ensure the drug is present during peak nucleotide demand. |
Data on this compound Activity
The following table summarizes the reported effective concentrations of this compound against various viruses and cell lines. This data is compiled from in vitro studies.
| Target | Cell Line | Assay Type | EC50 / K (nM) | Maximum Inhibition (Imax) | Citation |
| Adenovirus-5 (Ad-5) | HFF | Viral Replication | 21 | 99% | [1] |
| Polyoma Virus SV40 | Vero | Viral Replication | 7.5 | 88% | [1] |
| IM9 (EBV) | - | Cell Growth | 16 | - | [1] |
| B-LCL 5/2/1 (EBV) | - | Cell Growth | 14 | - | [1] |
| MT4 (HTLV1) | - | Cell Growth | 7.5 | - | [1] |
Experimental Protocols
Protocol 1: General Cell Viability and this compound Potency Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in their recommended growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Remember to prepare a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as MTS or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the EC50 value using a suitable software package.
Protocol 2: Antiviral Activity Assay (Example: Adenovirus)
-
Cell Seeding: Plate host cells (e.g., HFF cells for Adenovirus-5) in a 96-well plate.[2]
-
Infection: Once the cells reach the desired confluency, infect them with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done by quantifying viral DNA via qPCR or by measuring the expression of a viral reporter gene (e.g., luciferase).[2]
-
Data Analysis: Determine the EC50 of this compound by plotting the inhibition of viral replication against the drug concentration.
Visualizations
Caption: this compound inhibits the de novo pyrimidine synthesis pathway.
Caption: A typical experimental workflow for assessing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antiviral Potency of Gsk983 and Brequinar
For Immediate Release
[City, State] – [Date] – In the ongoing battle against viral diseases, researchers are continually exploring novel therapeutic agents. This guide provides a detailed comparison of two such compounds, Gsk983 and Brequinar, focusing on their antiviral potency, mechanisms of action, and the experimental data supporting their efficacy. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of virology and antiviral drug discovery.
Introduction to this compound and Brequinar
This compound is a novel tetrahydrocarbazole compound that has demonstrated broad-spectrum antiviral activity. Its mechanism of action is host-centric, primarily involving the induction of a subset of interferon-stimulated genes (ISGs), which play a crucial role in the innate immune response to viral infections.[1][2]
Brequinar is a well-characterized and potent inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH).[3] This enzyme is a key component of the de novo pyrimidine synthesis pathway, which is essential for the replication of many viruses, particularly RNA viruses. By depleting the intracellular pool of pyrimidines, Brequinar effectively stalls viral replication.
Quantitative Comparison of Antiviral Potency
The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity, and its 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window.
The following tables summarize the reported in vitro antiviral activities of this compound and Brequinar against various viruses. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
Table 1: Antiviral Potency of this compound
| Virus | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference |
| Adenovirus-5 | HFF | 21 | 55,000 | >2619 | [1] |
| SV40 | Vero | 7.5 | >10,000 | >1333 | [1] |
| HPV (episomal) | W12 | 5 | >10,000 | >2000 | [1] |
| EBV (episomal) | IM9 | 16 | >10,000 | >625 | [1] |
| HTLV-1 (immortalized cells) | MT4 | 7.5 | >10,000 | >1333 | [1] |
Table 2: Antiviral Potency of Brequinar
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.123 | 231.30 | 1880.49 | [3] |
| Influenza A Virus (H1N1) | MDCK | 0.241 | 2.87 | 11.91 | [3] |
| Zika Virus | Vero | - | - | - | [3] |
| Ebola Virus | Vero | - | - | - | [3] |
| Dengue Virus | Vero | - | - | - | [3] |
Mechanisms of Action
This compound: Induction of Interferon-Stimulated Genes
This compound exerts its antiviral effects by modulating the host's innate immune response. It is understood to stimulate the expression of a specific subset of interferon-stimulated genes (ISGs).[1][2] This is likely mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical communication route for the interferon response. Upon activation, this pathway leads to the transcription of numerous antiviral proteins that can inhibit various stages of the viral life cycle.
Brequinar: Inhibition of De Novo Pyrimidine Synthesis
Brequinar's antiviral activity stems from its potent inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine synthesis pathway.[3] This pathway is responsible for producing the pyrimidine nucleotides (uridine and cytidine) necessary for the synthesis of viral RNA and DNA. By blocking DHODH, Brequinar depletes the cellular pyrimidine pool, thereby preventing viral genome replication.
Experimental Protocols
The determination of antiviral potency and cytotoxicity relies on standardized in vitro assays. Below are detailed methodologies for key experiments commonly cited in such studies.
Cell Viability and Cytotoxicity Assay (MTS/MTT Assay)
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, HFF, MDCK) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or Brequinar) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound. Mix a known titer of the virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-10 days, depending on the virus, until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Viral Load Quantification by qPCR
-
Experimental Setup: Seed cells and treat with the compound as described in the cytotoxicity assay. Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Sample Collection: At a designated time post-infection, collect the cell supernatant or lyse the cells to extract viral nucleic acids (DNA or RNA).
-
Nucleic Acid Extraction: Use a commercial kit to purify the viral DNA or RNA from the collected samples. For RNA viruses, perform a reverse transcription step to generate complementary DNA (cDNA).
-
qPCR: Perform quantitative polymerase chain reaction (qPCR) using primers and probes specific to a viral gene. Include a standard curve with known quantities of viral nucleic acid to enable absolute quantification.
-
Data Analysis: Determine the viral copy number in each sample based on the standard curve. The EC50 is the compound concentration that reduces the viral load by 50% compared to the untreated virus control.
Conclusion
Both this compound and Brequinar demonstrate potent broad-spectrum antiviral activity through distinct host-targeted mechanisms. This compound's induction of interferon-stimulated genes represents a strategy to bolster the host's natural antiviral defenses. In contrast, Brequinar's inhibition of a key enzyme in pyrimidine synthesis directly targets a metabolic pathway essential for viral replication.
The quantitative data presented herein highlights the nanomolar to low micromolar efficacy of these compounds against a range of viruses. However, the lack of head-to-head comparative studies necessitates caution in directly comparing their potencies. The choice between these or similar compounds for further development will depend on a multitude of factors, including their specific antiviral spectrum, pharmacokinetic and pharmacodynamic properties, and safety profiles in preclinical and clinical studies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate and compare novel antiviral candidates.
References
- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Gsk983 versus Leflunomide: a comparative analysis of antiviral activity
For Immediate Release
This publication provides a detailed comparative analysis of the antiviral properties of two compounds, GSK983 and Leflunomide. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, spectrum of activity, and available efficacy data to inform future research and development efforts.
Introduction
The continuous emergence of viral diseases necessitates the exploration of novel antiviral agents. This guide focuses on two compounds, this compound and Leflunomide, which have demonstrated significant antiviral potential through distinct mechanisms. This compound is a novel tetrahydrocarbazole with broad-spectrum antiviral activity, while Leflunomide is an established immunosuppressive drug that also exhibits antiviral properties. This document aims to provide a side-by-side comparison of their antiviral profiles based on currently available data.
Comparative Data on Antiviral Activity
The following tables summarize the quantitative data on the antiviral efficacy and cytotoxicity of this compound and Leflunomide.
Table 1: Antiviral Activity of this compound against various viruses.
| Virus | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (CC50/EC50) |
| Adenovirus-5 (Ad-5) | HFF | 21 | 55,000 | >2000 |
| Polyoma virus SV-40 | Vero | 7.5 | ~12 | ~1.6 |
| Epstein-Barr virus (EBV) | IM9 | 16 | - | - |
| Human T-lymphotropic virus 1 (HTLV-1) | MT4 | 7.5 | - | - |
| Herpes simplex virus (HSV-1) | Vero | >1000 | - | - |
| Human immunodeficiency virus (HIV) | PBMCs | >1000 | - | - |
Data sourced from multiple studies.[1][2][3] Note: Viruses against which this compound showed weak or no activity are italicized.
Table 2: Antiviral Activity of Leflunomide.
| Virus | Mechanism of Inhibition | In Vitro/In Vivo Evidence |
| Cytomegalovirus (CMV) | Inhibition of virion assembly.[4][5] | Effective in vitro, in vivo, and in clinical research.[4][5] |
| BK polyomavirus (BKV) | Pyrimidine depletion.[4][5] | Effective in vitro and in clinical settings for treating BKV infection in transplant recipients. |
| Herpes simplex virus 1 (HSV-1) | Interference with nucleocapsid tegumentation and virion assembly.[6] | Documented antiviral effects.[6] |
| Respiratory syncytial virus (RSV) | Uridine-independent inhibition of viral production.[4][5] | Reduction in viral load in vivo.[4][5] |
| SARS-CoV-2 | Impaired viral RNA replication.[7] | Preclinical evidence of efficacy.[7] |
Leflunomide's antiviral activity is primarily attributed to its active metabolite, teriflunomide.[6]
Mechanism of Action
This compound and Leflunomide employ distinct host-directed mechanisms to exert their antiviral effects.
This compound: This compound is a novel tetrahydrocarbazole that demonstrates broad-spectrum antiviral activity.[1][2] Its mechanism is not fully elucidated but is known to target a host cell protein rather than a viral component.[1][2] Preliminary studies indicate that this compound induces a subset of interferon-stimulated genes (ISGs), which are critical components of the innate immune response to viral infections.[1][2][3] A genome-wide analysis later identified dihydroorotate dehydrogenase (DHODH) as its target.[8]
Leflunomide: This drug is an immunomodulatory agent that functions as a pyrimidine synthesis inhibitor.[6][9] Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[4][6] This enzyme is essential for the de novo synthesis of pyrimidines, which are vital for DNA and RNA synthesis in rapidly dividing cells, including activated lymphocytes and host cells co-opted for viral replication.[4][6][9] By depleting the pyrimidine pool, Leflunomide effectively hampers viral replication.[9] Some studies also suggest it can interfere with virion assembly.[5][6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Mechanism of action for Leflunomide.
Caption: General workflow for in vitro antiviral assays.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound and Leflunomide.
In Vitro Antiviral Activity Assay
-
Cell Culture: Appropriate host cells (e.g., human foreskin fibroblasts (HFF) for Adenovirus, Vero cells for SV40) are seeded in multi-well plates and cultured until they form a confluent monolayer.
-
Compound Preparation: this compound or Leflunomide is serially diluted to a range of concentrations in cell culture medium.
-
Viral Infection: The cell monolayers are infected with the virus of interest at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the virus-containing medium is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium without the compound.
-
Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: The extent of viral replication is determined using methods such as plaque assays, quantitative PCR (qPCR) to measure viral DNA or RNA, or enzyme-linked immunosorbent assay (ELISA) to quantify viral proteins.
-
Cytotoxicity Assay: In parallel, the toxicity of the compounds on uninfected cells is assessed using assays such as the MTS assay, which measures cell viability.
-
Data Analysis: The 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Conclusion
This compound and Leflunomide both represent promising avenues for antiviral drug development through host-directed mechanisms. This compound is a potent, broad-spectrum antiviral agent that appears to function through the induction of an antiviral state via interferon-stimulated genes and inhibition of DHODH.[1][2][8] Leflunomide, an established immunosuppressant, leverages its inhibitory effect on pyrimidine biosynthesis to curb viral replication.[4][6][9]
While both compounds ultimately impact viral proliferation, their distinct primary mechanisms of action may offer different advantages and applications. The broad-spectrum nature of this compound against several DNA viruses is noteworthy.[1][2] Leflunomide's dual immunosuppressive and antiviral properties make it a particularly interesting candidate for treating viral infections in the context of autoimmune diseases or transplantation.[10][11] Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy, safety profiles, and potential for combination therapies against a wider range of viral pathogens.
References
- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leflunomide - Wikipedia [en.wikipedia.org]
- 7. Leflunomide Confers Rapid Recovery from COVID-19 and is Coupled with Temporal Immunologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Leflunomide: Traditional immunosuppressant with concurrent antiviral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK983 and Other Host-Targeting Antivirals
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral drug discovery is increasingly shifting towards host-targeting antivirals (HTAs), a strategy that offers the potential for broad-spectrum activity and a higher barrier to resistance compared to direct-acting antivirals (DAAs). This guide provides a comparative study of GSK983, a potent host-targeting antiviral, and other agents in this class, supported by experimental data and detailed methodologies.
Introduction to Host-Targeting Antivirals
Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication. Host-targeting antivirals disrupt this dependency by inhibiting cellular factors or pathways essential for the viral life cycle. This approach presents a significant advantage over DAAs, which target viral proteins that can rapidly mutate, leading to drug resistance. By targeting stable host factors, HTAs can maintain their efficacy against a wider range of viruses and evolving viral strains.[1][2][3][4][5][6]
This compound: A Potent Inhibitor of Pyrimidine Biosynthesis
This compound is a novel small molecule with broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[4] Its mechanism of action has been identified as the potent and competitive inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[4] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby hindering viral genome replication and proliferation.
Quantitative Comparison of DHODH Inhibitors
Several other compounds have been identified as inhibitors of DHODH with antiviral activity. The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other notable DHODH inhibitors against various RNA viruses.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| This compound | Multiple DNA and RNA viruses | Various | 0.005 - 0.02 | >10 | >500 - 2000 | [4] |
| S416 | Influenza A (H1N1) | MDCK | 0.061 | >200 | >3278 | [7] |
| S416 | SARS-CoV-2 | Vero E6 | 0.017 | 178.6 | 10505 | [7] |
| S312 | Influenza A (H1N1) | MDCK | 2.37 | >200 | >84 | [7] |
| Teriflunomide | Influenza A (H1N1) | MDCK | 35.02 | 178.5 | 5.1 | [7] |
| Leflunomide | Influenza A (H1N1) | MDCK | >25 | >200 | - | [7] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture. Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more favorable safety profile.
Other Classes of Host-Targeting Antivirals
Beyond DHODH inhibitors, several other host cellular pathways are being explored as targets for antiviral intervention.
-
Host Kinase Inhibitors: Cellular kinases play crucial roles in various stages of the viral life cycle, including entry, replication, and egress. Inhibitors targeting kinases such as Src, c-Abl, and cyclin-dependent kinases (CDKs) have demonstrated broad-spectrum antiviral activity in preclinical studies.[3][4]
-
Cyclophilin Inhibitors: Cyclophilins are host proteins involved in protein folding. Cyclophilin A has been shown to be essential for the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Cyclophilin inhibitors, such as Alisporivir, have been evaluated in clinical trials.[8]
-
Lipogenesis Modulators: Many viruses hijack the host's lipid metabolism to build their viral envelopes and replication complexes. Modulators of lipogenesis pathways, such as 25-hydroxycholesterol and AM580, have shown antiviral activity against SARS-CoV-2.[9]
Direct quantitative comparisons across these different classes of HTAs from a single study are limited due to variations in experimental setups. However, the diverse mechanisms of action highlight the wealth of potential targets within the host cell for developing novel antiviral therapies.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound targets the de novo pyrimidine biosynthesis pathway, a critical process for viral replication. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Preparing for the next viral threat with broad-spectrum antivirals [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. gbcbiotech.com [gbcbiotech.com]
- 8. Curing a viral infection by targeting the host: The example of cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad-Spectrum Host-Based Antivirals Targeting the Interferon and Lipogenesis Pathways as Potential Treatment Options for the Pandemic Coronavirus Disease 2019 (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gsk983 with Direct-Acting Antiviral Agents
For Immediate Release
This guide provides a comprehensive comparison between the novel broad-spectrum antiviral agent, Gsk983, and several established direct-acting antiviral agents (DAAs). The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound is a novel tetrahydrocarbazole that distinguishes itself from direct-acting antivirals by targeting host cellular pathways rather than specific viral components.[1] Preliminary studies indicate that its mechanism of action involves the induction of a subset of interferon-stimulated genes, and more recent findings have identified the host enzyme dihydroorotate dehydrogenase (DHODH) as a key target. This mode of action confers a broad spectrum of activity against a variety of unrelated DNA and RNA viruses. In contrast, DAAs offer high potency and specificity by directly inhibiting viral proteins crucial for replication, such as polymerases or proteases. This fundamental difference in their mechanism of action results in distinct profiles regarding their antiviral spectrum, potential for resistance development, and applicability in treating viral infections.
Mechanism of Action: A Fundamental Divergence
This compound: A Host-Targeting Approach
This compound's antiviral activity stems from its interaction with host cell machinery. By inducing interferon-stimulated genes, it activates the body's natural antiviral defenses.[1] Furthermore, its inhibition of DHODH, an enzyme essential for de novo pyrimidine biosynthesis, depletes the nucleotide pools that are vital for viral replication. This host-centric approach offers the advantage of broad-spectrum activity and a potentially higher barrier to the development of viral resistance, as the virus would need to overcome the host's intrinsic antiviral mechanisms.
Direct-Acting Antiviral Agents (DAAs): Precision Targeting of Viral Proteins
DAAs, as their name implies, directly bind to and inhibit the function of specific viral proteins. This targeted approach generally results in high potency against a specific virus. The mechanisms of the DAAs discussed in this guide are as follows:
-
Cidofovir and Brincidofovir: These are nucleotide analogs that, after intracellular phosphorylation, act as competitive inhibitors and alternative substrates for viral DNA polymerases, leading to the termination of viral DNA chain elongation.[2][3][4][5][6][7][8][9][10][11] Brincidofovir is a lipid conjugate of cidofovir, designed for better oral bioavailability and reduced nephrotoxicity.[2][5][6][8][10]
-
Tenofovir Alafenamide (TAF): A prodrug of tenofovir, TAF is efficiently delivered to hepatocytes, where it is converted to its active diphosphate form. This active form then inhibits viral DNA polymerase/reverse transcriptase.[12][13][14][15]
-
Maribavir: This benzimidazole riboside inhibits the UL97 protein kinase of human cytomegalovirus (HCMV), which is involved in viral DNA replication, encapsidation, and nuclear egress.[16][17][18][19][20]
-
Balapiravir: A prodrug of a nucleoside analog, R1479, which targets the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus and has been studied for dengue virus.[21][22][23][24][25]
-
Sofosbuvir: A nucleotide analog prodrug that, once metabolized to its active triphosphate form, acts as a chain terminator for the RNA-dependent RNA polymerase (NS5B protein) of the hepatitis C virus and has shown activity against other RNA viruses.[26][27][28][29][30]
-
NITD008: An adenosine analog that inhibits the RNA-dependent RNA polymerase of flaviviruses, leading to the termination of RNA chain synthesis.[31][32][33]
-
AT-752: A double prodrug of a guanosine nucleotide analog, its active triphosphate metabolite competes with GTP and terminates RNA synthesis by the viral RNA polymerase.
-
JNJ-1802: A first-in-class inhibitor that blocks the interaction between the dengue virus non-structural proteins NS3 and NS4B, which is essential for viral replication.[34][35][36][37][38]
-
Teslexivir: A selective inhibitor of the interaction between the E1 and E2 proteins of the human papillomavirus (HPV), which is necessary for viral DNA replication.[39][40][41]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and selected DAAs against various viruses. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), the half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50).
Table 1: this compound Antiviral Activity and Cytotoxicity
| Virus Target | Cell Line | EC50 / IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Adenovirus-5 | HFF | 5 - 20[1] | >10[1] | >2000[1] |
| Polyoma virus SV40 | Vero | 5 - 20[1] | - | - |
| Human Papillomavirus (HPV) | - | 10 - 40 (episomal maintenance)[1] | - | - |
| Epstein-Barr Virus (EBV) | - | 10 - 40 (episomal maintenance)[1] | - | - |
| Dengue Virus | - | Data not available | - | - |
| Primary Cells (Keratinocytes, Fibroblasts, Lymphocytes, Endothelial, Bone Marrow Progenitors) | >10[1] |
Table 2: Direct-Acting Antivirals - Antiviral Activity and Cytotoxicity
| Antiviral Agent | Virus Target | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Cidofovir | Adenovirus | A549 | ~5.8 | >100 | >17 |
| Brincidofovir | Adenovirus | A549 | ~0.02[9][11] | >100 | >5000 |
| Tenofovir Alafenamide | Epstein-Barr Virus (EBV) | - | 0.084[29][30] | - | - |
| Maribavir | Epstein-Barr Virus (EBV) | - | Data not available | - | - |
| Teslexivir | Human Papillomavirus (HPV) | - | Data not available | - | - |
| Balapiravir (R1479) | Dengue Virus (DENV) | Huh-7 | 1.9 - 11[16] | - | - |
| Sofosbuvir | Dengue Virus (DENV) | Huh-7 | ~1.37 - 4.6 | >200 | >43 |
| NITD008 | Dengue Virus (DENV-2) | Vero | 0.64[2][3][31][32] | >50[2] | >78 |
| AT-752 (AT-281) | Dengue Virus (DENV-2) | Huh-7 | 0.48[8][26][31] | >170[8][26][31] | >354 |
| JNJ-1802 | Dengue Virus (DENV) | Vero | 0.000057 - 0.011[4][7][12][17] | - | - |
Visualizing the Mechanisms of Action
To illustrate the distinct approaches of this compound and DAAs, the following diagrams depict their respective signaling pathways and workflows.
Caption: Mechanism of action for the host-targeting agent this compound.
Caption: General mechanism of action for direct-acting antiviral agents (DAAs).
Experimental Protocols
The following are representative protocols for the key in vitro assays used to determine the efficacy and cytotoxicity of antiviral compounds.
Antiviral Activity Assays
1. Plaque Reduction Assay
This assay is a standard method for quantifying the inhibition of viral replication by measuring the reduction in the formation of viral plaques.
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus Infection: Remove the culture medium and infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound. A vehicle control (no compound) is run in parallel.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization and Counting: After incubation, fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. The plaques (clear zones of cell death) are then counted.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.
2. Replicon Assay
This assay is used for viruses that are difficult to culture or do not form distinct plaques. It utilizes a subgenomic viral replicon that can replicate autonomously within a host cell and often contains a reporter gene (e.g., luciferase or GFP).
-
Cell Line: Use a stable cell line that constitutively expresses the viral replicon.
-
Compound Treatment: Seed the replicon-containing cells in a 96-well plate and treat with serial dilutions of the test compound.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Reporter Gene Assay: Measure the expression of the reporter gene. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, measure fluorescence using a plate reader or by flow cytometry.
-
EC50 Calculation: The EC50 value is the concentration of the compound that reduces the reporter signal by 50% relative to the vehicle control.
3. Quantitative PCR (qPCR) Based Assay
This assay measures the reduction in viral genomic material (DNA or RNA) in the presence of an antiviral compound.
-
Cell Culture and Infection: Seed host cells and infect with the virus as described for the plaque reduction assay.
-
Compound Treatment: Treat the infected cells with serial dilutions of the test compound.
-
Nucleic Acid Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the cells or supernatant and extract the viral DNA or RNA. For RNA viruses, a reverse transcription step is required to generate cDNA.
-
qPCR Analysis: Perform qPCR using primers and probes specific to a conserved region of the viral genome.
-
EC50 Calculation: The amount of viral nucleic acid is quantified relative to a standard curve. The EC50 is the concentration of the compound that reduces the viral genome copy number by 50% compared to the vehicle control.
Cytotoxicity Assay
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.
Conclusion
This compound represents a promising broad-spectrum antiviral strategy by targeting host cellular functions, a departure from the pathogen-specific approach of direct-acting antivirals. While DAAs offer high potency against their designated viral targets, the host-targeting mechanism of this compound provides a potential solution for emerging viral threats and a higher barrier to resistance. The quantitative data and experimental protocols presented in this guide offer a foundational resource for the continued evaluation and comparison of these distinct antiviral modalities. Further head-to-head studies in relevant in vivo models are warranted to fully elucidate the therapeutic potential of this compound in comparison to established DAAs.
References
- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. youtube.com [youtube.com]
- 4. Cidofovir - Wikipedia [en.wikipedia.org]
- 5. Brincidofovir | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Brincidofovir - Wikipedia [en.wikipedia.org]
- 7. Insights into the mechanism of action of cidofovir and other acyclic nucleoside phosphonates against polyoma- and papillomaviruses and non-viral induced neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 11. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. publications.aap.org [publications.aap.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. VEMLIDY Mechanism of Action | HCP Site [vemlidyhcp.com]
- 16. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Maribavir - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. go.drugbank.com [go.drugbank.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Balapiravir - Wikipedia [en.wikipedia.org]
- 24. Balapiravir hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 25. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]
- 26. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 27. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 28. droracle.ai [droracle.ai]
- 29. m.youtube.com [m.youtube.com]
- 30. Sofosbuvir Sovaldi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 31. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 32. medchemexpress.com [medchemexpress.com]
- 33. NITD008 - Wikipedia [en.wikipedia.org]
- 34. vax-before-travel.com [vax-before-travel.com]
- 35. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature | Centre for Drug Design and Discovery [cd3.be]
- 36. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 37. academic.oup.com [academic.oup.com]
- 38. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics | PLOS Computational Biology [journals.plos.org]
- 39. medchemexpress.com [medchemexpress.com]
- 40. go.drugbank.com [go.drugbank.com]
- 41. Teslexivir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Combination Strategies to Enhance the Antiviral Efficacy of GSK983
For Researchers, Scientists, and Drug Development Professionals
GSK983, a novel tetrahydrocarbazole, has demonstrated broad-spectrum antiviral activity against a variety of DNA viruses. Its primary mechanism of action is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. This mode of action makes this compound a promising host-targeted antiviral agent. However, its efficacy can be limited by the availability of extracellular pyrimidines through the salvage pathway. This guide explores combination strategies to overcome this limitation and enhance the antiviral potential of this compound, with a focus on supporting experimental data and methodologies.
Overcoming Uridine-Mediated Antagonism through Combination with Pyrimidine Salvage Inhibitors
The antiviral activity of this compound is diminished in the presence of physiological concentrations of uridine, which allows cells to bypass the block in de novo pyrimidine synthesis via the pyrimidine salvage pathway. A key strategy to counteract this is the co-administration of a pyrimidine salvage pathway inhibitor.
Experimental Combination: this compound and Cyclopentenyl Uracil (CPU)
A study investigating the combination of this compound with cyclopentenyl uracil (CPU), an inhibitor of uridine-cytidine kinase 2 (UCK2) in the pyrimidine salvage pathway, demonstrated a potent synergistic effect against Dengue virus (DENV) replication in the presence of extracellular uridine.
| Compound/Combination | Antiviral Activity (EC50 in µM) vs. DENV-2 in A549 cells (in the presence of 20 µM Uridine) | Cytotoxicity (CC50 in µM) in A549 cells | Selectivity Index (SI = CC50/EC50) |
| This compound | > 10 | > 50 | < 5 |
| CPU | > 1000 | > 1000 | - |
| This compound + CPU (1 mM) | < 0.1 | > 1000 | > 10000 |
Data presented is a summary of findings from "Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism". The exact values are extrapolated from graphical representations in the publication.
-
Cell Culture: A549 lung carcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Viral Infection: Cells were infected with a DENV-2 (strain 16681) engineered to express a luciferase reporter gene at a multiplicity of infection (MOI) of 0.5.
-
Compound Treatment: Following viral adsorption, the inoculum was removed, and cells were treated with serial dilutions of this compound, CPU, or the combination of both in media containing 20 µM uridine.
-
Luciferase Assay: At 48 hours post-infection, cells were lysed, and luciferase activity was measured using a commercial luciferase assay system. The reduction in luciferase signal relative to untreated controls was used to determine the effective concentration 50% (EC50).
-
Cytotoxicity Assay: A parallel cytotoxicity assay was performed on uninfected A549 cells using a standard MTS assay to determine the cytotoxic concentration 50% (CC50).
Safety Operating Guide
Personal protective equipment for handling Gsk983
Essential Safety and Handling Guide for Gsk983
This guide provides crucial safety, handling, and disposal information for this compound, a potent, cell-permeable PROTAC that induces the degradation of PCAF and GCN5 and acts as a broad-spectrum antiviral agent.[1][2] Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazard warnings that necessitate the use of appropriate personal protective equipment. The compound is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.
Hazard Classifications for this compound
| Hazard Code | Classification | Signal Word |
|---|---|---|
| H302 | Acute Toxicity 4 (Oral) | Warning |
| H315 | Skin Irritation 2 | Warning |
| H319 | Eye Irritation 2 | Warning |
Recommended Personal Protective Equipment (PPE)
Based on the precautionary statements, the following PPE is mandatory when handling this compound to minimize exposure risk.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Face Protection | Face shield | Recommended when there is a significant risk of splashing.[3] |
| Body Protection | Laboratory coat | To protect skin and clothing. |
Operational and Handling Protocols
Proper handling and storage are critical for maintaining the stability of this compound and ensuring user safety.
Storage and Stability
-
Solid Form: Store the powder at 2-8°C, protected from light. For long-term storage, -20°C for up to 3 years is recommended.[2]
-
In Solvent: Prepare stock solutions as needed. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[2]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all required PPE is correctly worn.[5] Work in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing: If working with the powder form, carefully weigh the required amount. Centrifuge the vial briefly if the powder is adhering to the sides.[2]
-
Solubilization: this compound is soluble in DMSO (10 mg/mL). Add the solvent slowly to the powder to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Clean all work surfaces.
-
PPE Removal: Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the gown, and then eye/face protection.[6][7] Perform hand hygiene immediately after removing all PPE.[8]
Emergency and Disposal Plans
A clear plan for emergencies and waste disposal is crucial for laboratory safety.
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate steps:
| Incident | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[9] |
| Ingestion | If swallowed, call a poison control center or doctor immediately. Rinse mouth. Do not induce vomiting. |
| Spill | Evacuate the immediate area. Alert others nearby.[10] Secure the area and prevent entry.[10] Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for chemical waste disposal.[10] Report the spill to your institution's safety officer.[10] |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as chemical waste.
-
Collection: Collect all this compound-contaminated materials in a designated, sealed, and clearly labeled chemical waste container.[11]
-
Segregation: Do not mix with other waste streams unless instructed by your institution's environmental health and safety department.
-
Disposal: Arrange for pickup and disposal by a certified chemical waste management service. Do not dispose of this compound down the drain.[12]
This compound Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound | 827591-02-6 | PROTAC | MOLNOVA [molnova.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. theunion.org [theunion.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. nhchc.org [nhchc.org]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. 9.1 General Emergency Procedures | UMN University Health & Safety [hsrm.umn.edu]
- 11. orf.od.nih.gov [orf.od.nih.gov]
- 12. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
